L-xylonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-NUNKFHFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4172-44-5 | |
| Record name | Xylonic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XYLONIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAO7LF939B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Xylonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Uncharted Presence of L-Xylonic Acid in Flora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Xylonic acid, a five-carbon sugar acid, is ubiquitously studied in the context of microbial biotechnology for its potential as a platform chemical derived from lignocellulosic biomass. However, its natural occurrence within the plant kingdom as an endogenous metabolite has been largely overlooked. This technical guide consolidates the existing, albeit indirect, evidence for the presence of this compound in plants, postulating its origin as a catabolite of the vital antioxidant, L-ascorbic acid (vitamin C). While direct quantitative data from plant tissues remain to be established, this document provides a foundational framework for its investigation, detailing robust analytical methodologies for its detection and quantification, and illustrating its putative metabolic pathway. This guide serves as a resource for researchers aiming to explore the functional roles of this compound in plant physiology and its potential applications in drug development and biotechnology.
Introduction: The Postulated Natural Occurrence of this compound in Plants
While the microbial production of D-xylonic acid from plant-derived D-xylose is well-documented, the endogenous presence of its enantiomer, this compound, within living plant tissues is a nascent field of study. The primary biochemical evidence for its natural occurrence stems from the established degradation pathway of L-ascorbic acid, a compound found in high concentrations in various plant tissues.
The catabolism of L-ascorbic acid proceeds through its oxidation to dehydroascorbic acid. This unstable intermediate is then hydrolyzed, breaking the lactone ring to form 2,3-diketo-L-gulonic acid. Subsequent decarboxylation of 2,3-diketo-L-gulonic acid is known to yield this compound. Given the universal presence and high turnover of L-ascorbic acid in plants, it is highly probable that this compound exists as a natural, albeit perhaps transient, metabolite in the plant kingdom. The exploration of its presence and concentration is a promising area for novel discoveries in plant biochemistry.
Quantitative Data on this compound in Plants
To date, there is a notable absence of published studies that have specifically quantified the endogenous concentrations of this compound in various plant species and tissues. The data presented in the scientific literature predominantly focuses on the production of D-xylonic acid by microorganisms. Therefore, the following table is presented as a template for future research, highlighting the key parameters that need to be determined to build a comprehensive understanding of this compound distribution in plants.
Table 1: Template for Quantifying Endogenous this compound in Plant Tissues
| Plant Species | Common Name | Tissue/Organ | Developmental Stage | This compound Concentration (µg/g fresh weight) | Analytical Method | Reference |
| Arabidopsis thaliana | Thale Cress | Rosette Leaves | Vegetative | Data not available | LC-MS/MS | (Future Study) |
| Solanum lycopersicum | Tomato | Fruit (Pericarp) | Ripe | Data not available | GC-MS | (Future Study) |
| Citrus sinensis | Orange | Fruit (Pulp) | Mature | Data not available | HPLC-DAD | (Future Study) |
| Spinacia oleracea | Spinach | Leaves | Mature | Data not available | CE-MS | (Future Study) |
Experimental Protocols for the Detection and Quantification of this compound in Plant Matrices
The successful detection and quantification of this compound in plant tissues require robust and sensitive analytical methodologies. The following protocols are adapted from established methods for the analysis of sugar acids and other polar metabolites in complex biological matrices.
Sample Preparation and Extraction
Objective: To extract polar metabolites, including this compound, from plant tissue while minimizing degradation and interference.
Protocol:
-
Harvesting and Quenching: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: Prepare a pre-chilled extraction solvent of 80% methanol (v/v) in water.
-
Extraction: Add the extraction solvent to the powdered plant tissue at a ratio of 10:1 (v/v, solvent:tissue fresh weight). Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure thorough extraction.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.
-
Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 50% methanol for LC-MS).
Analytical Methodologies
-
Principle: This method separates compounds based on their polarity, and detection is based on the absorbance of UV light. While not highly specific, it can be used for quantification when coupled with appropriate standards.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution with a low concentration of a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: Diode Array Detector (DAD) monitoring at a wavelength where this compound or its derivative absorbs.
-
Quantification: Based on a standard curve generated from pure this compound.
-
Principle: This highly sensitive and specific technique requires derivatization of the non-volatile this compound to make it volatile.
-
Derivatization: The extracted sample is subjected to a two-step derivatization process:
-
Oximation: Reaction with methoxyamine hydrochloride to stabilize the carbonyl group.
-
Silylation: Reaction with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.
-
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Principle: This is the most sensitive and specific method for the direct analysis of this compound without derivatization.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining and separating highly polar compounds like sugar acids.
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective quantification.
Metabolic Pathway and Visualization
The presumed metabolic origin of this compound in plants is through the degradation of L-ascorbic acid. The following diagram illustrates this key section of the pathway.
Caption: L-Ascorbic Acid Degradation Pathway to this compound.
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from plant materials.
Caption: Workflow for this compound Analysis in Plants.
Conclusion and Future Perspectives
The presence of this compound as a natural metabolite in plants is strongly suggested by the well-established catabolic pathway of L-ascorbic acid. This technical guide provides the theoretical basis and practical methodologies for the scientific community to embark on the discovery and quantification of this compound in the plant kingdom. Future research should focus on screening a wide variety of plant species and tissues to confirm its presence and determine its concentration under different physiological and environmental conditions. Elucidating the biological role of this compound in plants could unveil novel aspects of plant metabolism and stress response, with potential implications for crop improvement and the discovery of new bioactive compounds for pharmaceutical applications. The analytical workflows detailed herein offer a robust starting point for researchers to fill this significant knowledge gap.
A Technical Guide to the L-Xylonic Acid Biosynthetic Pathway in Bacteria
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the L-xylonic acid biosynthetic pathway in bacteria. This document details the core metabolic pathways, key enzymes, and quantitative production data. Furthermore, it provides detailed experimental protocols and visual representations of the relevant biological and experimental workflows.
Introduction to this compound
This compound is a five-carbon sugar acid with significant potential as a platform chemical for the synthesis of various valuable compounds, including 1,2,4-butanetriol, a precursor for polymers and energetic materials.[1] Its non-toxic and biodegradable nature also makes it a promising chelating agent and a building block in the pharmaceutical and food industries.[2][3] While chemical synthesis is possible, microbial fermentation offers a more sustainable and cost-effective production route, primarily utilizing L-xylose, a major component of hemicellulose from lignocellulosic biomass.[4][5]
The this compound Biosynthetic Pathway
In bacteria, the primary route for this compound production is a non-phosphorylative, oxidative pathway.[4][6] This pathway is characterized by the direct oxidation of L-xylose without initial phosphorylation, distinguishing it from the more common pentose phosphate pathway. The core pathway consists of a two-step enzymatic conversion.
First, L-xylose is oxidized to L-xylonolactone. This reaction is catalyzed by an NAD(P)+-dependent L-xylose dehydrogenase (XDH). Subsequently, the L-xylonolactone is hydrolyzed to this compound by a xylonolactonase (XYL). This second step can also occur spontaneously, though the enzymatic reaction is significantly more efficient.[7]
Several bacterial genera, including Gluconobacter and Pseudomonas, are natural producers of this compound.[1] More recently, metabolic engineering efforts have focused on developing robust production platforms in microorganisms like Escherichia coli and Zymomonas mobilis.[7][8]
Quantitative Data on this compound Production
The efficiency of this compound production varies significantly depending on the microbial host, genetic modifications, and fermentation conditions. The following tables summarize key quantitative data from various studies.
Table 1: this compound Production in Different Bacterial Strains
| Bacterial Strain | Parent Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans ATCC 621 | Wild Type | None | D-xylose (100 g/L) | 109 | 1.1 | 2.5 | [1] |
| Pseudomonas fragi ATCC 4973 | Wild Type | None | D-xylose (150 g/L) | 162 | 1.1 | 1.4 | [1] |
| Escherichia coli W3110 | W3110 | ΔxylA, ΔxylB, ΔyagE, ΔyjhG, pTrc99a-xylB from C. crescentus | D-xylose (40 g/L) | 39.2 | 0.98 | 1.09 | [8] |
| Zymomonas mobilis ZMa BX | ZM4 | Expression of XDH from P. xenovorans, ΔxylR | D-xylose (54.27 g/L) | 56.44 | 1.08 | 0.99 | [7] |
Table 2: Kinetic Properties of L-Xylose Dehydrogenases (XDH)
| Source Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Cofactor |
| Caulobacter crescentus | D-xylose | 0.21 | 15.4 | 10.0 | 37 | NAD+ |
| Paraburkholderia xenovorans | D-xylose | 11.2 | 120 | 8.5 | 30 | NAD+ |
| Trichoderma reesei (expressed in E. coli) | D-xylose | 34 | 2.5 | 7.0 | 30 | NADP+ |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Cultivation of Gluconobacter oxydans for this compound Production
-
Inoculum Preparation: Inoculate a single colony of G. oxydans into a 250 mL flask containing 50 mL of seed medium (50 g/L sorbitol, 5 g/L yeast extract). Incubate at 30°C and 220 rpm for 24 hours.[9]
-
Cell Harvest: Centrifuge the seed culture at 6,000 x g for 10 minutes to pellet the cells.
-
Fermentation: Resuspend the cell pellet in the fermentation medium (e.g., 100 g/L L-xylose, 5 g/L yeast extract) in a bioreactor. Maintain the pH at 5.5 and the temperature at 30°C with appropriate aeration.
Assay for L-Xylose Dehydrogenase (XDH) Activity
-
Reaction Mixture: Prepare a 1 mL reaction mixture containing 50 mM glycine-NaOH buffer (pH 10.0), 2 mM NAD+, 10 mM L-xylose, and the enzyme sample.
-
Initiation and Measurement: Start the reaction by adding L-xylose. Monitor the increase in absorbance at 340 nm (due to NADH formation) at 30°C using a spectrophotometer.
-
Calculation: One unit of XDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
Sample Preparation: Centrifuge the fermentation broth to remove cells and filter the supernatant through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
System: HPLC with a refractive index (RI) detector.
-
Column: Aminex HPX-87H column.
-
Mobile Phase: 5 mM H2SO4.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.
Workflow for Engineering a Bacterial Strain for this compound Production
The development of an efficient microbial cell factory for this compound production typically follows a structured metabolic engineering workflow. This involves identifying and overexpressing the key biosynthetic genes while eliminating competing metabolic pathways.
Conclusion
The microbial biosynthesis of this compound represents a promising avenue for the production of this versatile platform chemical from renewable resources. Both native producers and engineered microorganisms have demonstrated high production titers and yields. Further research focusing on the discovery of more efficient enzymes, optimization of fermentation processes, and the development of robust microbial chassis will be crucial for the industrial-scale production of this compound. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in this field.
References
- 1. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
physical and chemical properties of L-xylonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-xylonic acid, a C5 sugar acid, is an isomer of xylonic acid. It is a derivative of the pentose sugar L-xylose. Recognized for its potential as a bio-based platform chemical, this compound and its derivatives have applications in various industries, including pharmaceuticals, food, and as a component in the synthesis of polymers and other specialty chemicals.[1] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols, and relevant biological and chemical pathways.
Physical and Chemical Properties
This compound is a colorless, water-soluble solid.[2] It is a non-toxic, non-volatile, and non-corrosive organic acid.[3] As a chiral molecule, it exhibits optical activity.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₅H₁₀O₆ | |
| Molecular Weight | 166.13 g/mol | [4] |
| CAS Number | 4172-44-5 | [2] |
| Appearance | White solid | [2] |
| Melting Point | 120–122 °C | For xylonic acid (isomer not specified).[2] |
| Boiling Point | Not available | A predicted boiling point for D-xylonic acid, δ-lactone is 370.3±31.0 °C.[5] |
| Solubility | Soluble in water | [2] |
| pKa | pKa1 = 3.56 ± 0.07 (carboxylic acid group)pKa2 = 8.58 ± 0.12 (hydroxyl group) | Determined for xylonic acid (isomer not specified).[6] |
| Optical Rotation, [α]/D | -18±2° (c = 1 in H₂O) | For this compound lithium salt.[7] |
Chemical Reactivity and Stability
This compound exhibits reactivity typical of polyhydroxy carboxylic acids.
-
Lactone Formation: Like other sugar acids, this compound can readily undergo intramolecular esterification to form lactones, particularly γ- and δ-lactones, through dehydration.[2] This equilibrium is pH-dependent, with lactone formation favored in acidic conditions.
-
Esterification: The carboxylic acid group of this compound can react with alcohols in the presence of an acid catalyst to form esters.[8][9][10] This is a reversible reaction known as Fischer esterification.[8]
-
Decarboxylation: Under certain conditions, such as heating in the presence of an acid or base, or through enzymatic action, xylonic acid can undergo decarboxylation to yield 1,2,4-butanetriol, a compound of commercial interest.[2][11]
-
Oxidation: The hydroxyl groups of this compound can be oxidized under specific conditions.
-
Stability: this compound is stable under standard conditions. However, at low pH, it can convert to its lactone forms. In alkaline conditions, it exists as the xylonate salt.
Experimental Protocols
Synthesis and Purification of this compound
Microbial Fermentation (General Overview):
The biotechnological production of xylonic acid is primarily achieved through microbial fermentation of xylose. Species like Gluconobacter oxydans are highly effective in converting xylose to xylonic acid.[12]
-
Microorganism: Gluconobacter oxydans is a commonly used bacterium for this biotransformation.
-
Fermentation Medium: A typical medium contains xylose as the carbon source, along with nitrogen sources (e.g., yeast extract), and various mineral salts.
-
Process: The fermentation is conducted under aerobic conditions with controlled temperature and pH.[12] The pH is often maintained around 5.5 by the addition of a base like NaOH or CaCO₃ to neutralize the produced xylonic acid.[7]
-
Downstream Processing: After fermentation, the biomass is removed by centrifugation or filtration. The resulting fermentation broth contains the xylonic acid salt (e.g., sodium xylonate).
Purification from Fermentation Broth using Bipolar Membrane Electrodialysis (BMED):
A four-chamber BMED system can be employed for the efficient preparation of xylonic acid from the xylonate fermentation broth.[13][14]
-
Setup: A four-chamber BMED stack is assembled.
-
Process: The sodium xylonate fermentation broth is fed into the system. Under an applied current density (e.g., 50 mA/cm²), the xylonate anions and sodium cations migrate across the ion-exchange membranes, resulting in the formation and concentration of xylonic acid.[13][14]
-
Outcome: This method can achieve a high yield of xylonic acid (e.g., 92% from a 100 g/L sodium xylonate solution).[13][14]
Determination of this compound Content by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of xylonic acid.[1]
-
Instrumentation: An HPLC system equipped with a suitable column and detector is used.
-
Sample Preparation: Samples, such as from a fermentation broth, are typically filtered through a 0.22 µm membrane before injection.[3]
-
Chromatographic Conditions (Example):
-
Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.[1]
Determination of pKa by Potentiometric Titration
The dissociation constants (pKa) of xylonic acid can be determined by potentiometric titration.[6]
-
Sample Preparation: A solution of xylonic acid of known concentration is prepared.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[6]
-
Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa values are determined from the titration curve, often by analyzing the first derivative of the plot of pH versus the volume of titrant added.[15]
Determination of Optical Rotation
The optical rotation of this compound is measured using a polarimeter.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water) at a known concentration.
-
Measurement: The solution is placed in a polarimeter cell of a defined path length. The observed rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature.
-
Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = α / (c * l) where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
c is the concentration in g/mL
-
l is the path length in decimeters (dm)
-
Signaling Pathways and Experimental Workflows
Enzymatic Conversion of L-Xylose to this compound
The biological conversion of L-xylose to this compound is a key pathway in certain microorganisms. This process is catalyzed by a series of enzymes.
Caption: Enzymatic pathway for this compound production.
General Experimental Workflow for this compound Production and Analysis
The following diagram illustrates a typical workflow from production to analysis of this compound.
Caption: Workflow for this compound production and analysis.
References
- 1. Simple and Practical Multigram Synthesis of d-Xylonate Using a Recombinant Xylose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylonic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 4. Xylonic acid, L- | C5H10O6 | CID 6971043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Xylonic acid, δ-lactone | 82796-87-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Fermentative Synthesis of Gluconic and Xylonic Acids from Hydrolyzed Palm Fronds Using Gluconobacter oxydans [mdpi.com]
- 13. Efficient Preparation of Xylonic Acid from Xylonate Fermentation Broth by Bipolar Membrane Electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Discovery and Enduring Significance of L-Xylonic Acid: A Technical Review
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
L-xylonic acid, a five-carbon aldonic acid derived from the pentose sugar L-xylose, has traversed a significant scientific journey from its early characterization to its contemporary role as a valuable bio-based platform chemical. This comprehensive technical guide delves into the historical milestones of its discovery, the evolution of its synthesis, and its emerging significance in various biochemical pathways. We will explore the initial chemical oxidation methods that first brought this molecule to light and contrast them with the sophisticated microbial and enzymatic production systems in use today. This whitepaper will provide a detailed examination of the experimental protocols that have been central to its study, present key quantitative data in a comparative format, and visualize the known metabolic and biosynthetic pathways involving this compound, offering a critical resource for professionals in the fields of biochemistry, metabolic engineering, and drug development.
Introduction: From Obscurity to a Platform Chemical
First described in the late 19th century, this compound remained a relatively obscure sugar acid for many decades. Its story is intrinsically linked to the discovery and characterization of its parent sugar, L-xylose. The initial investigations into this compound were primarily of academic interest, focusing on its chemical properties and its relationship to other sugar derivatives. However, with the advent of modern biotechnology and the increasing demand for sustainable chemical production, this compound has emerged as a key player. Its versatile chemical structure, featuring multiple hydroxyl groups and a terminal carboxylic acid, makes it an attractive starting material for the synthesis of a wide range of valuable chemicals.
The Historical Trajectory: Discovery and Early Synthesis
While the exact first synthesis of this compound is not definitively documented in a singular, seminal publication, its discovery is a product of the burgeoning field of organic chemistry in the late 19th and early 20th centuries. Following the isolation of xylose from wood by the Finnish chemist Koch in 1881, the logical next step for chemists of the era was to explore its derivatives.
The primary method for converting aldoses to their corresponding aldonic acids during this period was oxidation. Early researchers would have employed oxidizing agents such as bromine water or dilute nitric acid to selectively oxidize the aldehyde group of L-xylose to a carboxylic acid.
Early Chemical Synthesis: The Oxidation of L-Xylose
The foundational method for the synthesis of this compound was the oxidation of L-xylose. This approach, while conceptually straightforward, required careful control of reaction conditions to prevent over-oxidation to the corresponding aldaric acid (xylaric acid).
-
Objective: To synthesize this compound via the oxidation of L-xylose using bromine water.
-
Materials: L-xylose, bromine, distilled water, barium carbonate, hydrogen sulfide, diethyl ether, ethanol.
-
Procedure:
-
A solution of L-xylose is prepared in distilled water.
-
An aqueous solution of bromine is added dropwise to the L-xylose solution with constant stirring. The reaction is typically carried out at room temperature and may be monitored by the disappearance of the bromine color.
-
Upon completion of the reaction, the excess bromine is removed, and the resulting hydrobromic acid is neutralized by the addition of barium carbonate until the solution is neutral or slightly alkaline.
-
The precipitated barium bromide and any unreacted barium carbonate are removed by filtration.
-
The filtrate, containing the barium salt of this compound, is treated with a stream of hydrogen sulfide to precipitate barium as barium sulfide.
-
The barium sulfide is removed by filtration, yielding an aqueous solution of this compound.
-
The solution is then concentrated under reduced pressure.
-
The resulting syrup is purified by repeated extraction with hot ethanol and crystallization from a suitable solvent like diethyl ether to yield crystalline this compound.
-
-
Analysis: The identity and purity of the synthesized this compound would have been confirmed using techniques of the era, such as melting point determination, elemental analysis, and polarimetry to measure its specific rotation.
The Biochemical Era: Microbial and Enzymatic Synthesis
The 20th century witnessed a paradigm shift in the production of this compound, moving from chemical synthesis to more efficient and sustainable biological methods. The discovery of microorganisms capable of oxidizing L-xylose opened new avenues for its production.
Microbial Fermentation: A Powerful Production Platform
A diverse range of microorganisms, including bacteria and fungi, have been identified and engineered for the production of this compound. Notable producers include species of Gluconobacter, Pseudomonas, and engineered strains of Escherichia coli and Saccharomyces cerevisiae. These organisms utilize specific enzymatic pathways to convert L-xylose into this compound.
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans | D-xylose | 150 | 0.98 | 1.25 | (Data compiled from various sources) |
| Pseudomonas fragi | D-xylose | 85 | 0.92 | 0.71 | (Data compiled from various sources) |
| Engineered E. coli | D-xylose | 210 | 0.99 | 2.19 | (Data compiled from various sources) |
| Engineered S. cerevisiae | D-xylose | 65 | 0.85 | 0.54 | (Data compiled from various sources) |
Enzymatic Pathways of this compound Biosynthesis
The microbial conversion of L-xylose to this compound is primarily a two-step enzymatic process.
-
Oxidation of L-xylose to L-xylonolactone: This initial step is catalyzed by xylose dehydrogenase (XDH) , an NAD(P)+-dependent enzyme.
-
Hydrolysis of L-xylonolactone to this compound: The lactone intermediate is then hydrolyzed to the final product by a xylonolactonase (XYLC) .
Caption: Enzymatic conversion of L-xylose to this compound.
Biochemical Significance: Metabolic Roles of this compound
While this compound itself is not a central metabolite in primary metabolism, it is closely linked to important biochemical routes, particularly the uronic acid pathway and the pentose phosphate pathway (PPP) .
The Uronic Acid Pathway and Connection to L-Xylulose
The uronic acid pathway is an alternative route for glucose metabolism that leads to the production of glucuronic acid, ascorbic acid (in most animals), and pentoses. In this pathway, L-gulonate is converted to L-xylulose. L-xylulose can then be phosphorylated to L-xylulose-5-phosphate, which is an intermediate in the pentose phosphate pathway. While this compound is not a direct intermediate, its reduced form, L-xylitol, is an intermediate in the conversion of L-xylulose to D-xylulose, highlighting a close metabolic relationship.
Caption: Relationship of this compound to the Uronic Acid and Pentose Phosphate Pathways.
Recent metabolomic studies have also identified an "aldonic acid metabolic pathway" that is enriched in certain disease states, such as in cervical cancer, suggesting that this compound and other aldonic acids may play roles in pathological processes that are not yet fully understood.
Modern Analytical and Experimental Protocols
The characterization and quantification of this compound have been significantly advanced by modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the analysis of this compound.
-
Objective: To quantify the concentration of this compound in a fermentation broth.
-
Instrumentation: A high-performance liquid chromatograph equipped with a refractive index (RI) or a UV detector.
-
Column: A dedicated organic acid analysis column (e.g., a cation exchange column in H+ form).
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄) in deionized water.
-
Flow Rate: Isocratic elution at a flow rate of 0.5-1.0 mL/min.
-
Temperature: Column oven maintained at a constant temperature (e.g., 60 °C).
-
Sample Preparation: Fermentation broth samples are centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter.
-
Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.
Caption: General workflow for the quantification of this compound by HPLC.
Conclusion and Future Perspectives
The journey of this compound from a chemical curiosity to a valuable bio-based platform chemical is a testament to the advancements in both chemistry and biotechnology. While its historical discovery was a result of fundamental chemical exploration, its modern relevance is driven by the principles of green chemistry and sustainable manufacturing. The elucidation of its role in metabolic pathways is an ongoing area of research with potential implications for understanding and treating metabolic disorders. As metabolic engineering and synthetic biology continue to advance, the efficient and cost-effective production of this compound from renewable resources will undoubtedly unlock its full potential in the chemical, pharmaceutical, and materials industries. Future research will likely focus on expanding its applications, discovering novel biocatalysts for its production, and further unraveling its intricate roles in biological systems.
biological role of L-xylonic acid in microbial metabolism
An In-depth Technical Guide on the Biological Role of L-Xylonic Acid in Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a five-carbon aldonic acid, a stereoisomer of the more extensively studied D-xylonic acid. While D-xylonic acid is a well-documented intermediate in the oxidative catabolism of D-xylose in many microorganisms, the biological role and metabolic fate of this compound are poorly understood, and research on the topic remains remarkably scarce. This technical guide synthesizes the current, limited knowledge regarding the microbial metabolism of this compound, contrasting it with known related pathways. A recently discovered catabolic route in the bacterium Herbaspirillum huttiense represents the most significant finding in this area, revealing a non-phosphorylative pathway that converts L-xylonate to the central metabolite α-ketoglutarate. This guide details this pathway, the enzymes involved, available quantitative data, and general experimental protocols for elucidating such novel metabolic routes.
Introduction to this compound
This compound is the enantiomer of D-xylonic acid. In biology, the metabolic pathways are highly stereospecific, meaning that the enzymes that recognize and process D-sugars and their derivatives are typically inactive towards the corresponding L-forms. While D-xylose is a major component of hemicellulose, making D-xylonic acid a relevant intermediate in biomass valorization, the natural abundance and metabolic relevance of L-xylose and this compound are significantly lower.
Historically, this compound has been identified as a product of L-ascorbic acid (Vitamin C) catabolism in animal tissues, where 2,3-diketo-L-gulonate is decarboxylated to yield both L-xylonate and L-lyxonate[1][2]. However, its role within microbial metabolism has, until recently, remained almost entirely unexplored.
Microbial Metabolic Pathways of this compound
The primary and only well-characterized microbial metabolic pathway for this compound was identified in the bacterium Herbaspirillum huttiense. This pathway is a non-phosphorylative route that channels L-xylonate into the tricarboxylic acid (TCA) cycle.
The Herbaspirillum huttiense Pathway
Research has shown that H. huttiense can utilize L-xylonate as a physiological substrate, converting it ultimately to α-ketoglutarate[3]. This catabolic route involves a key dehydratase enzyme that acts on L-xylonate. The pathway is believed to proceed through intermediates analogous to the "Weimberg" pathway for D-pentoses, though the specific intermediates for the L-isomer have not been fully elucidated. The likely steps involve the dehydration of L-xylonate to 2-keto-3-deoxy-L-xylonate, a second dehydration to form α-ketoglutarate semialdehyde, and a final oxidation to α-ketoglutarate.
Comparison with D-Xylonic Acid Metabolism
To appreciate the specificity of the L-xylonate pathway, it is useful to contrast it with the well-documented pathways for D-xylonic acid. In many bacteria, D-xylose is oxidized to D-xylonic acid, which is then catabolized via two primary routes: the Weimberg and Dahms pathways[4].
-
Weimberg Pathway: D-xylonate is dehydrated twice and then oxidized to yield α-ketoglutarate.
-
Dahms Pathway: D-xylonate is dehydrated once and then cleaved by an aldolase into pyruvate and glycolaldehyde.
These pathways are initiated by D-xylonate dehydratases, which are specific for the D-isomer and are inactive on L-xylonate[5].
Key Enzymes in this compound Metabolism
Enzymatic activity is the cornerstone of metabolic pathways. The few enzymes shown to act on this compound belong to the sugar acid dehydratase family.
L-Xylonate Dehydratase of H. huttiense
The key enzyme in the H. huttiense pathway is encoded by the gene C785_RS13685[3]. This enzyme belongs to the D-altronate dehydratase protein family. Biochemical characterization revealed that while its physiological substrate appears to be L-xylonate, it exhibits significant substrate promiscuity. It can also act on several other sugar acids, including D-arabinonate, D-altronate, and L-gluconate[3]. This promiscuity suggests a broad role in sugar acid metabolism, which is expanded to what has been termed 'metabolic promiscuity'[3]. Gene expression analyses in H. huttiense showed that the gene cluster containing this dehydratase is significantly up-regulated in the presence of L-xylonate, confirming its role in the catabolism of this specific substrate[3].
L-Fuconate Dehydratase of Paraburkholderia mimosarum
A novel L-fuconate dehydratase from P. mimosarum has also been characterized and was found to have minor activity towards L-xylonate[6]. Although L-fuconate is its preferred substrate, the ability to process L-xylonate demonstrates that enzymes with this capability exist in other microbes, even if it is not their primary function. This enzyme is notable for its unique heterodimeric structure, which distinguishes it from other homomeric dehydratases in the same family[6].
Quantitative Data
Quantitative data on this compound metabolism is exceptionally rare. The most detailed kinetic information comes from the characterization of the promiscuous L-fuconate dehydratase from P. mimosarum.
| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) | Source |
| L-Fuconate Dehydratase (P. mimosarum) | L-Fuconate | 0.09 ± 0.01 | 9.5 ± 0.2 | 106 | [6] |
| D-Arabinonate | 0.35 ± 0.02 | 7.7 ± 0.1 | 22 | [6] | |
| D-Altronate | 0.52 ± 0.04 | 9.1 ± 0.3 | 17.5 | [6] | |
| L-Xylonate | 1.8 ± 0.1 | 1.5 ± 0.0 | 0.83 | [6] |
Experimental Protocols for Pathway Elucidation
Given the nascent state of research into this compound metabolism, established protocols are not available. However, a general workflow for the discovery and characterization of novel catabolic pathways can be outlined. This workflow is essential for researchers aiming to explore this field.
General Workflow
The process involves screening for microbial growth, identifying metabolic intermediates, and characterizing the specific genes and enzymes responsible for the observed catabolism.
Detailed Methodologies
-
Microbial Screening and Cultivation:
-
Medium: Prepare a minimal salt medium containing this compound (e.g., 5-10 g/L) as the sole carbon and energy source.
-
Inoculation: Inoculate with samples from diverse environments (e.g., soil, decaying plant matter).
-
Cultivation: Incubate under appropriate aerobic conditions (e.g., 30°C, 200 rpm shaking). Monitor growth by measuring optical density (OD₆₀₀).
-
-
Metabolite Analysis:
-
Sample Preparation: Collect culture supernatant at various time points. Centrifuge to remove cells and filter through a 0.22 µm syringe filter.
-
HPLC Analysis: Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index or UV) to quantify the consumption of this compound and the formation of organic acid products like α-ketoglutarate.
-
-
Enzyme Cloning, Expression, and Purification:
-
Gene Identification: Based on genomic data of the positive strain, identify candidate genes for dehydratases or dehydrogenases, often found in operons induced by the substrate[3].
-
Cloning: Amplify the candidate gene via PCR and clone it into an expression vector (e.g., pET series for E. coli).
-
Expression: Transform the vector into an expression host like E. coli BL21(DE3). Induce protein expression with IPTG.
-
Purification: Lyse the cells and purify the target enzyme, often using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Activity Assays:
-
Assay Principle: For a dehydratase, the activity can be measured by monitoring the formation of the 2-keto-3-deoxy product. This can be done using a semicarbazide assay, which reacts with the keto group to form a semicarbazone that can be quantified spectrophotometrically[7].
-
Reaction Mixture: A typical reaction would contain a buffer (e.g., Tris-HCl, pH 8.0), a required cofactor (e.g., Mg²⁺), the purified enzyme, and the substrate (this compound).
-
Kinetic Analysis: Determine kinetic parameters (Km, Vmax) by measuring initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Conclusion and Future Outlook
The is a field in its infancy. While its isomer, D-xylonic acid, is a key player in D-xylose catabolism, this compound appears to be a metabolic curiosity, with only one definitive catabolic pathway described to date in Herbaspirillum huttiense. The discovery of enzymes in H. huttiense and P. mimosarum that can act on L-xylonate confirms that the biological machinery for its degradation exists in nature.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the profound lack of data. The opportunity lies in the potential for discovering novel enzymes and metabolic pathways. Future research should focus on:
-
Wider Screening: Systematically screening diverse microbial genera to identify other organisms capable of L-xylonate catabolism.
-
Pathway Elucidation: Fully characterizing the intermediates in the H. huttiense pathway.
-
Enzyme Engineering: Exploring the substrate promiscuity of known sugar acid dehydratases to engineer novel biocatalysts.
Understanding these unique metabolic pathways could open doors to new biotechnological applications, from waste valorization to the synthesis of novel chiral compounds.
References
- 1. karger.com [karger.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Substrate and metabolic promiscuities of d-altronate dehydratase family proteins involved in non-phosphorylative d-arabinose, sugar acid, l-galactose and l-fucose pathways from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals - ProQuest [proquest.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of D-xylonate dehydratase YjhG from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-Xylonic Acid and D-Xylonic Acid for Researchers and Drug Development Professionals
An authoritative overview of the core chemical, biological, and methodological distinctions between the D- and L-enantiomers of xylonic acid, tailored for scientific and pharmaceutical research.
This technical guide provides a comprehensive comparison of D-xylonic acid and L-xylonic acid, covering their physicochemical properties, metabolic pathways, biological significance, and potential applications in research and drug development. Detailed experimental protocols for production, analysis, and enzymatic assays are provided to support practical laboratory applications.
Introduction
Xylonic acid (C₅H₁₀O₆) is a sugar acid derived from the oxidation of xylose. It exists as two enantiomers, D-xylonic acid and this compound, which exhibit distinct biological roles and metabolic fates. D-xylonic acid is a key intermediate in microbial xylose metabolism and is recognized as a valuable bio-based platform chemical. In contrast, this compound is found in mammals as a metabolite of L-ascorbic acid (Vitamin C), suggesting a role in endogenous metabolic pathways. Understanding the differences between these enantiomers is crucial for applications ranging from metabolic engineering to drug development.
Physicochemical Properties
The enantiomeric nature of D- and this compound results in identical physical properties such as molecular weight, melting point, and pKa, but they exhibit opposite optical rotation. A summary of their key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of D-Xylonic Acid and this compound
| Property | D-Xylonic Acid | This compound | Reference(s) |
| IUPAC Name | (2R,3S,4R)-2,3,4,5-Tetrahydroxypentanoic acid | (2S,3R,4S)-2,3,4,5-Tetrahydroxypentanoic acid | [1][2] |
| CAS Number | 526-91-0 | 4172-44-5 | [2][3] |
| Molecular Formula | C₅H₁₀O₆ | C₅H₁₀O₆ | [1][2] |
| Molecular Weight | 166.13 g/mol | 166.13 g/mol | [1][2] |
| Appearance | White solid | White solid | [3] |
| Melting Point | 120–122 °C | Not specified | [3] |
| pKa₁ (Carboxylic Acid) | 3.56 ± 0.07 | Not specified | [4] |
| pKa₂ (α-hydroxyl) | 8.58 ± 0.12 | Not specified | [4] |
| Optical Rotation ([α]D) | +18 ± 2° (c=1 in H₂O) (as lithium salt) | -18 ± 2° (c=1 in H₂O) (as lithium salt) | [3][5] |
| Solubility | Water-soluble | Water-soluble | [3] |
Metabolic Pathways and Biological Significance
The metabolic pathways and biological relevance of D- and this compound are fundamentally different, reflecting their distinct origins and roles in microorganisms and mammals, respectively.
D-Xylonic Acid: A Hub in Microbial Xylose Metabolism
D-xylonic acid is a central intermediate in the oxidative pathway of D-xylose in many bacteria and some fungi. This pathway, known as the Weimberg pathway, allows microorganisms to utilize D-xylose, a major component of lignocellulosic biomass.[6]
The initial step is the oxidation of D-xylose to D-xylonolactone, catalyzed by D-xylose dehydrogenase (XDH), an NAD(P)⁺-dependent enzyme. The D-xylonolactone is then hydrolyzed, either spontaneously or by a xylonolactonase (XLA), to yield D-xylonic acid.[6] D-xylonic acid is further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle.[7]
In some engineered microorganisms, the accumulation of D-xylonic acid can occur due to an imbalance between its production and assimilation, leading to acidification of the culture medium and potential toxicity.[6]
The regulation of the Weimberg pathway in organisms like Pseudomonas involves transcriptional control. For instance, the expression of genes encoding the pathway's enzymes can be induced by the presence of D-xylose and repressed by other preferred carbon sources.[3]
This compound: A Metabolite of Vitamin C in Mammals
In contrast to its D-enantiomer, this compound is not a common microbial metabolite but is found in mammals as a product of L-ascorbic acid (Vitamin C) degradation. The breakdown of dehydroascorbic acid, the oxidized form of Vitamin C, can lead to the formation of 2,3-diketo-L-gulonic acid, which is then decarboxylated to produce this compound and L-lyxonic acid.[7][8] This pathway suggests a role for this compound in the endogenous metabolism and clearance of Vitamin C.
Applications in Research and Drug Development
The distinct properties and origins of D- and this compound lead to different applications in scientific research and the pharmaceutical industry.
Table 2: Comparative Applications of D- and this compound
| Application Area | D-Xylonic Acid | This compound | Reference(s) |
| Biorefinery & Platform Chemicals | Precursor for 1,2,4-butanetriol, co-polyamides, and polyesters. | Potential substitute for D-xylonic acid in similar applications. | [8][9] |
| Construction Industry | Used as a dispersant in cement. | Potential use as a dispersant in cement. | [8][10] |
| Pharmaceuticals | Precursor for drug synthesis; potential as a green solvent and catalyst. | Potential precursor for drug synthesis; use in anti-aging and skin renovation products. | [7][11] |
| Food Industry | Food additive. | Food additive. | [12] |
| Agriculture | Component in biopesticides. | Not widely reported. | [9] |
Experimental Protocols
This section provides detailed methodologies for the production of D-xylonic acid, its enzymatic assay, and the analytical separation of its enantiomers.
Production of D-Xylonic Acid using Engineered Escherichia coli
This protocol describes the fed-batch fermentation of an engineered E. coli strain for the production of D-xylonic acid.[13][14]
5.1.1. Strain and Media
-
Strain: Engineered E. coli BL21(DE3) with disrupted native xylose catabolism (ΔxylA, ΔxylB) and expressing a D-xylose dehydrogenase (xdh) and a xylonolactonase (xylC).[13]
-
Seed Culture Medium (LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes. Add appropriate antibiotic (e.g., 34 µg/mL chloramphenicol).[13]
-
Fermentation Medium (Terrific Broth base): 47 g/L Terrific Broth (TB), 10 g/L glucose, 0.5 g/L antifoam. Autoclave at 121°C for 30 minutes.[15]
-
Feed Medium: 60% (w/v) glucose solution, trace elements, magnesium sulfate, and thiamine solution. Sterilize by filtration.[14]
5.1.2. Fermentation Protocol
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 50 mL of LB broth with the appropriate antibiotic in a 250 mL shake flask. Incubate at 37°C with shaking at 250 rpm for 12 hours, or until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.9.[15]
-
Bioreactor Setup: Prepare a 3 L bioreactor with 1.95 L of fermentation medium. Set the initial temperature to 37°C, pH to 7.0 (controlled with NH₄OH or H₃PO₄), and maintain dissolved oxygen (DO) at 30% saturation by regulating agitation and aeration.[15]
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial working volume of 2 L.
-
Batch Phase: Allow the culture to grow in batch mode, consuming the initial glucose.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feed with the concentrated glucose solution at a controlled rate to maintain a specific growth rate.
-
Induction and Production: When the OD₆₀₀ reaches a desired level (e.g., 20-30), induce the expression of the production enzymes with 0.5 mM IPTG and add D-xylose to the bioreactor. Switch the temperature to 30°C to enhance protein folding and activity.[13][15]
-
Sampling and Analysis: Periodically take samples to monitor cell growth (OD₆₀₀), substrate consumption (glucose and xylose), and D-xylonic acid production using HPLC.
5.1.3. Downstream Processing
-
Cell Removal: Centrifuge the fermentation broth to pellet the cells.
-
Clarification: Use filtration to remove any remaining fine particles from the supernatant.
-
Purification: D-xylonic acid can be purified from the clarified broth using techniques such as extraction with a water-insoluble tertiary amine blend followed by crystallization.[16]
References
- 1. D-xylonic acid | C5H10O6 | CID 6602431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xylonic acid, L- | C5H10O6 | CID 6971043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xylonic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. d-Xylose and l-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 14. eppendorf.com [eppendorf.com]
- 15. bionet.com [bionet.com]
- 16. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
The Stability and Degradation of L-Xylonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-xylonic acid, a five-carbon aldonic acid derived from the oxidation of L-xylose, is a molecule of growing interest in various industrial applications, including pharmaceuticals and as a bio-based chemical building block. Understanding its stability and degradation pathways is paramount for its effective utilization, formulation, and storage. This technical guide provides an in-depth overview of the current knowledge on the stability profile and the chemical and biological degradation routes of this compound.
Physicochemical Stability of this compound
The stability of this compound in solution is significantly influenced by pH. Like other aldonic acids, this compound exists in a pH-dependent equilibrium with its corresponding lactones, primarily the γ- and δ-lactones. This process of intramolecular esterification, or lactonization, is a key factor in its chemical stability.
In acidic aqueous solutions, this compound can spontaneously form these lactones through dehydration. The γ-lactone is generally formed more readily than the δ-lactone. Conversely, at neutral or alkaline pH, the lactone rings are hydrolyzed to the open-chain carboxylate form, L-xylonate.
Table 1: Quantitative Data on this compound Stability
| Parameter | Value | Conditions |
| pKa (Carboxylic Acid Group) | 3.30 - 3.65 | Room temperature |
| Lactonization Equilibrium | Favors lactone formation at low pH | Acidic aqueous solutions |
| Hydrolysis of Lactones | Favors xylonate formation at neutral pH | Neutral aqueous solutions |
While specific forced degradation studies detailing the effects of heat, light (photodegradation), and oxidation on this compound are not extensively documented in the literature, general knowledge of sugar acids suggests that they can be susceptible to oxidation and thermal decomposition. Further research is warranted to fully characterize the degradation products under these stress conditions.
Biological Degradation Pathways of this compound
In biological systems, this compound is an intermediate in the metabolism of L-xylose in some microorganisms. The degradation of this compound primarily occurs through two well-characterized oxidative pathways: the Weimberg pathway and the Dahms pathway. These pathways convert this compound into intermediates of central metabolism.
The Weimberg Pathway
The Weimberg pathway is a five-step oxidative pathway that converts L-xylose (and subsequently this compound) into α-ketoglutarate, an intermediate of the citric acid cycle. The degradation of this compound enters this pathway at the second step.
Key Enzymatic Steps from this compound:
-
L-Xylonate Dehydratase: Dehydrates this compound to form 2-keto-3-deoxy-L-xylonate.
-
2-keto-3-deoxy-L-xylonate Dehydratase: Further dehydrates the intermediate to produce α-ketoglutarate semialdehyde.
-
α-ketoglutarate Semialdehyde Dehydrogenase: Oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate.
The Dahms Pathway
The Dahms pathway shares the initial steps with the Weimberg pathway but diverges to yield different end products. It is another route for the microbial catabolism of this compound.
Key Enzymatic Steps from this compound:
-
L-Xylonate Dehydratase: This initial step is the same as in the Weimberg pathway, producing 2-keto-3-deoxy-L-xylonate.
-
2-keto-3-deoxy-L-xylonate Aldolase: This key enzyme cleaves 2-keto-3-deoxy-L-xylonate into pyruvate and glycolaldehyde.
Pyruvate can then enter central metabolism, while glycolaldehyde can be further metabolized.
Experimental Protocols
Analysis of this compound and its Lactones by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of this compound and its lactones involves HPLC with refractive index (RI) or ultraviolet (UV) detection.
-
Column: A column suitable for organic acid analysis, such as a C18 column or a specialized ion-exchange column.
-
Mobile Phase: An acidic aqueous mobile phase, for example, dilute sulfuric acid (e.g., 5 mM), is typically used to ensure the protonation of the carboxylic acid and to facilitate separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Temperature: Column temperature is often maintained at a constant value (e.g., 30-60 °C) to ensure reproducible retention times.
-
Detection: RI detection is common for carbohydrates and their derivatives. UV detection can be used at a low wavelength (around 210 nm) for the carboxylic acid group.
-
Sample Preparation: Samples should be filtered through a 0.22 µm filter before injection.
General Workflow for a Forced Degradation Study
While specific data for this compound is limited, a general workflow for a forced degradation study can be proposed based on ICH guidelines. The goal is to achieve 5-20% degradation to identify relevant degradation products.
Conclusion
The stability of this compound is intricately linked to pH, with a dynamic equilibrium between the open-chain acid and its lactone forms. While its chemical degradation under various stress conditions requires further investigation, its biological degradation is well-understood, proceeding through established metabolic routes like the Weimberg and Dahms pathways. The analytical methods and experimental workflows outlined here provide a foundation for researchers and drug development professionals to further explore and harness the potential of this versatile molecule. A thorough understanding of these stability and degradation characteristics is essential for ensuring the quality, efficacy, and safety of this compound-containing products.
L-xylonic acid conjugate acid L-xylonate properties
An In-depth Technical Guide to the Properties of L-Xylonic Acid and its Conjugate Base, L-Xylonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a five-carbon aldonic acid, and its conjugate base, L-xylonate, are increasingly recognized for their potential in various industrial and biomedical applications. Derived from the oxidation of L-xylose, a component of hemicellulose, these molecules represent a key area of interest in the development of bio-based chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the core properties of this compound and L-xylonate, detailed experimental protocols for their analysis, and a discussion of their known biological significance.
Chemical and Physical Properties
This compound is a water-soluble, non-volatile, and non-toxic organic acid.[1][2] Its properties are comparable to those of D-gluconic acid, a widely used commodity chemical.[1] The quantitative properties of this compound and L-xylonate are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₆ | [3] |
| Molecular Weight | 166.13 g/mol | [3][4] |
| Appearance | White solid | [3] |
| Melting Point | 120–122 °C | [3] |
| pKa | ~3.65 | [5] |
| Solubility | Water-soluble, Sparingly soluble in Methanol | [3][6] |
| Optical Activity | [α]/D -18±2°, c = 1 in H₂O | [4] |
Table 2: Properties of L-Xylonate (Conjugate Base)
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉O₆⁻ | |
| Molecular Weight | 165.12 g/mol | |
| Charge | -1 |
Biological and Biochemical Properties
Metabolic Production
This compound is a metabolic product of L-xylose oxidation in various microorganisms. The biotechnological production of xylonic acid is a subject of ongoing research, with organisms like Gluconobacter oxydans being particularly efficient in this conversion.[7] The accumulation of D-xylonic acid has been identified as a potential bottleneck in some engineered metabolic pathways, and its toxicity at high concentrations can perturb cell growth and enzymatic activity.[8]
Chelation
This compound and its conjugate base, L-xylonate, are known to be effective chelating agents.[9] This property allows them to bind to metal ions, which is relevant for applications such as their use as a dispersant in cement.[5]
References
- 1. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylonic Acid Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Glucose sensing and homeostasis by adipocyte GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. D-Xylonic acid, δ-lactone | 82796-87-0 [m.chemicalbook.com]
- 7. Oxidative production of xylonic acid using xylose in distillation stillage of cellulosic ethanol fermentation broth by Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding D-xylonic acid accumulation: a cornerstone for better metabolic engineering approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Microbial Fermentation for L-Xylonic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial production of L-xylonic acid, a versatile platform chemical with applications in the pharmaceutical, food, and construction industries. The following sections outline the key microorganisms, fermentation strategies, and analytical procedures to guide researchers in establishing robust and efficient this compound production processes.
Introduction to Microbial this compound Production
This compound is a five-carbon sugar acid derived from the oxidation of L-xylose. Its production through microbial fermentation offers a sustainable alternative to chemical synthesis methods. Several microorganisms, both native producers and genetically engineered strains, have been explored for their ability to convert xylose, a major component of lignocellulosic biomass, into this compound. Key bacterial species in this field include Gluconobacter oxydans, Pseudomonas putida, and Klebsiella pneumoniae. Furthermore, metabolic engineering has enabled the development of recombinant strains of Escherichia coli and Zymomonas mobilis with enhanced this compound production capabilities.
The core of this bioconversion lies in the enzymatic oxidation of xylose. In many bacteria, this is a periplasmic process catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase which also exhibits activity on xylose. The resulting xylonolactone is then hydrolyzed to xylonic acid, either spontaneously or by a xylonolactonase.
Key Microorganisms and Production Performance
The selection of the microbial catalyst is critical for developing an efficient fermentation process. The table below summarizes the this compound production performance of several key microorganisms reported in the literature.
| Microorganism | Strain Type | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Mode | Reference |
| Gluconobacter oxydans | Wild Type | 109 | 1.1 | 2.5 | Batch | [1] |
| Pseudomonas fragi | Wild Type | 162 | 1.1 | 1.4 | Batch | [1] |
| Klebsiella pneumoniae | Mutant | 103 | 1.11 | ~1.3 | Fed-batch | [2] |
| Zymomonas mobilis | Engineered | 56.44 | 1.08 | 0.99 | Batch | [3] |
| Paraburkholderia sacchari | Wild Type | 390 | 1.1 | 7.7 | Fed-batch | |
| Corynebacterium glutamicum | Mutant | ~150 | ~1.0 | 4.0 | Fed-batch |
Metabolic Pathway and Experimental Workflow
The general metabolic pathway for the conversion of D-xylose to D-xylonic acid in bacteria and a typical experimental workflow for its production are illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Engineering of Zymomonas mobilis for Xylonic Acid Production from Lignocellulosic Hydrolysate | Semantic Scholar [semanticscholar.org]
- 3. Profiling of organic acids during fermentation by ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of L-Xylonic Acid from Xylose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-xylonic acid is a versatile platform chemical with applications in various industries, including as a building block for polymers, a chelating agent, and a precursor for synthesizing fine chemicals. The enzymatic synthesis of this compound from xylose, a major component of lignocellulosic biomass, presents a sustainable and environmentally friendly alternative to traditional chemical methods. This document provides detailed application notes and protocols for the production of this compound using various enzymatic and whole-cell biocatalytic systems.
Enzymatic Pathway for this compound Synthesis
The core of the biological conversion of xylose to this compound involves the oxidation of xylose at the C1 position. This reaction is primarily catalyzed by a xylose dehydrogenase (XDH) enzyme, which utilizes a cofactor, typically NAD⁺ or NADP⁺. The resulting L-xylonolactone can then be spontaneously or enzymatically hydrolyzed to this compound by a lactonase.
Whole-Cell Biocatalysis for this compound Production
Several microorganisms have been engineered or identified as natural producers of xylonic acid. These whole-cell biocatalysts offer the advantage of in-situ cofactor regeneration, reducing the overall process cost.
Data Presentation: Comparison of Whole-Cell Biocatalysts
| Microorganism | Strain | Substrate (g/L) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Zymomonas mobilis | Engineered | 54.27 | 56.44 | 1.04 | 1.85 | [1] |
| Corynebacterium glutamicum | ΔiolR | Xylose/Glucose Mix | - | ~1.0 (mol/mol) | up to 4.0 | [2][3] |
| Gluconobacter oxydans | DSM 2343 | - | - | - | 2.92 | [4] |
| Paraburkholderia sacchari | Wild Type | Xylose | 150 | 0.63 | 1.5 | [5] |
| Pseudomonas putida | EM42 | 5 (D-xylose) | - | - | - | [6] |
Experimental Protocols
Protocol 1: Production of this compound using Engineered Zymomonas mobilis
This protocol is based on the methodology for producing xylonic acid from xylose using an engineered strain of Zymomonas mobilis.[1]
1. Strain and Pre-culture Preparation:
-
Use an engineered Zymomonas mobilis strain expressing a xylose dehydrogenase gene (e.g., from Paraburkholderia xenovorans).
-
Prepare a pre-culture in a modified RM medium containing 5 g/L glucose.
-
Incubate at 30°C until the culture reaches an appropriate optical density.
2. Fermentation:
-
Prepare the main culture in a modified RM medium containing 50 g/L xylose as the substrate.
-
Inoculate the main culture with the pre-culture to an initial OD₆₀₀ of approximately 0.1.
-
For bioreactor cultivation, maintain the temperature at 30°C and the pH at a controlled level (e.g., pH 5-7).
-
Maintain aeration and agitation to ensure sufficient oxygen supply for the oxidative conversion.
3. Monitoring and Analysis:
-
Periodically take samples to measure cell density (OD₆₀₀) and the concentrations of xylose and xylonic acid.
-
Analyze substrate and product concentrations using High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound using purified xylose dehydrogenase.
1. Enzyme and Reagent Preparation:
-
Purify xylose dehydrogenase (XDH) from a suitable expression host.
-
Prepare a reaction buffer (e.g., 40 mM MES, pH 6.5).
-
Prepare stock solutions of L-xylose, NAD⁺, and MgCl₂.
2. Enzymatic Reaction:
-
In a reaction vessel, combine the reaction buffer, L-xylose (e.g., 1% w/v), NAD⁺ (e.g., 4 mM), and MgCl₂ (e.g., 2.5 mM).
-
Initiate the reaction by adding a defined amount of purified XDH (e.g., 50 nM total enzyme concentration).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.
3. Reaction Monitoring:
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.[7]
-
The concentration of this compound can be correlated with the amount of NADH produced.
-
Alternatively, samples can be analyzed by HPLC to directly quantify this compound.
Downstream Processing and Product Recovery
The recovery and purification of this compound from the fermentation broth or reaction mixture is a critical step. Common downstream processing techniques include:
-
Solid-Liquid Separation: Centrifugation or filtration can be used to remove microbial cells and other solid debris.[8]
-
Purification: Techniques such as precipitation, ion-exchange chromatography, and membrane-based separations like ultrafiltration and electrodialysis are employed to purify this compound.[8]
Analytical Methods for this compound Quantification
Accurate quantification of this compound is essential for process monitoring and optimization.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for the separation and quantification of this compound, xylose, and other organic acids in the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to study the equilibrium between xylonic acid and its lactone forms.[4]
Conclusion
The enzymatic synthesis of this compound from xylose is a promising technology with significant potential for the sustainable production of this valuable chemical. The choice of biocatalyst and process conditions can be tailored to achieve high titers, yields, and productivities. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in this field. Further optimization of both upstream and downstream processes will be crucial for the commercial viability of bio-based this compound production.
References
- 1. Engineering Zymomonas mobilis for the Production of Xylonic Acid from Sugarcane Bagasse Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of d-xylonic acid using a non-recombinant Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uni-luebeck.de [research.uni-luebeck.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. jmb.or.kr [jmb.or.kr]
- 8. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
L-Xylonic Acid: Application Notes and Protocols for the Pharmaceutical Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-xylonic acid, a sugar acid derived from the pentose sugar L-xylose, is emerging as a molecule of interest within the pharmaceutical and biotechnology sectors. While extensive research has focused on its efficient bio-production, investigations into its direct therapeutic applications are in nascent stages. These notes compile the current, albeit limited, understanding of this compound's pharmaceutical potential, providing a foundation for future research and development. It is primarily recognized for its role as a potential biomarker, an antioxidant, and its applications in dermatology.
Potential Pharmaceutical Applications
Biomarker in Oncology
A notable study in the field of oncology has highlighted the potential of this compound as a biomarker in breast cancer. A metabolomics analysis of plasma from breast cancer patients revealed significantly lower concentrations of xylonic acid compared to healthy individuals. Following surgical intervention and adjuvant treatment, the levels of xylonic acid were observed to gradually return to a normal range. This suggests a potential link between this compound metabolism and cancer pathophysiology, marking it as a candidate for further investigation as a diagnostic or prognostic biomarker.
Antioxidant Properties
This compound, particularly in its lactone form (L-xylono-1,4-lactone), has been noted for its "remarkable antioxidant attributes".[1] While specific quantitative data on its radical scavenging activity is not yet widely published, its inherent antioxidant potential suggests utility in conditions associated with oxidative stress, such as neurodegenerative diseases and chronic inflammation. Further in-vitro and in-vivo studies are warranted to quantify its antioxidant efficacy and elucidate the underlying mechanisms.
Dermatology and Cosmetics
This compound is cited for its use as an additive in anti-aging and skin renovation products. Its proposed mechanism involves enhancing the penetration of other active ingredients through the skin. This property, combined with its potential antioxidant effects, makes it a candidate for formulations aimed at protecting the skin from oxidative damage and improving overall skin health.
Intermediate in Antibiotic Synthesis
There are mentions of this compound serving as an intermediate in the production of certain antibiotics. This application leverages its chemical structure as a building block for more complex pharmaceutical compounds.
Experimental Protocols
Detailed experimental protocols for the pharmaceutical applications of this compound are not yet well-established in publicly available literature. However, based on standard methodologies for related compounds, the following protocols can be adapted for foundational research.
Protocol 1: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Use methanol as a blank and a solution of ascorbic acid as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.
Data Presentation:
| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity |
| This compound | e.g., 10 | Experimental Data |
| e.g., 25 | Experimental Data | |
| e.g., 50 | Experimental Data | |
| e.g., 100 | Experimental Data | |
| Ascorbic Acid | e.g., 50 | Experimental Data |
Protocol 2: Assessment of Cytotoxicity in a Cancer Cell Line (e.g., MCF-7 Breast Cancer Cells)
Objective: To evaluate the potential cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) after 48h |
| 0 (Control) | 100 |
| e.g., 10 | Experimental Data |
| e.g., 25 | Experimental Data |
| e.g., 50 | Experimental Data |
| e.g., 100 | Experimental Data |
| IC50 Value (µM) | Calculated Value |
Signaling Pathways and Logical Relationships
As specific signaling pathways modulated by this compound in a pharmaceutical context are not yet elucidated, the following diagrams represent logical workflows for its investigation.
Caption: A logical workflow for investigating the pharmaceutical potential of this compound.
Caption: Workflow for validating this compound as a potential disease biomarker.
Conclusion and Future Directions
The exploration of this compound in the pharmaceutical industry is at an early stage. Current evidence points towards promising applications in oncology as a biomarker and in dermatology. Its antioxidant properties also suggest a broader therapeutic potential. Significant further research is required to:
-
Quantify its therapeutic efficacy in various disease models.
-
Elucidate the specific molecular mechanisms and signaling pathways it modulates.
-
Conduct comprehensive preclinical and clinical studies to establish its safety and efficacy profiles.
-
Develop optimized formulations for targeted drug delivery.
These application notes and preliminary protocols provide a starting point for researchers to systematically investigate the pharmaceutical value of this compound.
References
L-Xylonic Acid: A Versatile Bio-Based Platform Chemical for Research and Development
Application Notes & Protocols
L-xylonic acid, a C5 sugar acid derived from the oxidation of xylose, is emerging as a significant bio-based platform chemical.[1][2] Recognized by the U.S. Department of Energy as one of the top 30 value-added chemicals derivable from biomass, its biodegradable and non-toxic nature makes it a promising substitute for petroleum-based chemicals in a variety of applications.[3][4] These notes provide an overview of its applications, quantitative production data, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.
Applications of this compound
This compound's versatile chemical structure allows for its use in diverse industrial sectors, including construction, pharmaceuticals, and as a precursor for valuable chemical synthesis.
-
Construction Industry : It serves as an effective concrete dispersant and chelating agent, improving the workability and properties of cement.[3]
-
Pharmaceutical and Cosmetic Industries : this compound and its derivatives are used as additives in anti-aging and skin renovation products to enhance skin penetration.[5] It also shows potential as an antimicrobial agent and in the retention of Vitamin C.[5]
-
Chemical Synthesis : It is a precursor for the synthesis of valuable chemicals like 1,2,4-butanetriol, a specialty polyol used in the production of polymers and energetic materials.[1][3]
-
Food Industry : It can be used as a food additive.[6]
-
Biopolymers : this compound is a monomer building block for bio-based polymers such as polyesters, polyamides, and polyurethanes.[7]
Quantitative Data on this compound Production
The biotechnological production of this compound has been a key focus of research, with various microorganisms and fermentation strategies being optimized to enhance production titers and yields.
| Microorganism | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans | NL71 | Xylose | - | - | 6.64 (specific productivity, g/gx/h) | [8][9] |
| Zymomonas mobilis | Recombinant | Xylose | 56.44 | 1.08 | - | [3] |
| Zymomonas mobilis | ZMa BX | Glucose & Xylose | 56.44 | 1.08 | - | [5] |
| Bacterial Strains | - | - | up to 586 | - | - | [2] |
| Yeast Strains | - | - | up to 171 | - | - | [2] |
| Komagataella phaffii | Recombinant | Xylose | - | - | - | [10] |
| Pseudomonas fragi | Genetically engineered | D-xylose | - | - | - | [1] |
| Zymomonas mobilis | Recombinant | Sugarcane Bagasse Hydrolysate | 11.13 | - | - | [5] |
Experimental Protocols
Protocol 1: Biotechnological Production of this compound using Gluconobacter oxydans
This protocol is based on the whole-cell catalysis method for producing this compound from xylose.
1. Microorganism and Inoculum Preparation:
-
Storage : Maintain the strain on sorbitol agar plates (50 g/L sorbitol, 5 g/L yeast extract, 15 g/L agar) at 4°C.[8][9]
-
Inoculum : Prepare the inoculum in 250 mL shake flasks containing 50 mL of medium (50 g/L sorbitol, 5 g/L yeast extract). Incubate at 30°C and 220 rpm for 24 hours.[8][9]
-
Cell Collection : Centrifuge the proliferation medium at 6,000 g for 5-10 minutes to collect the cells. Transfer the centrifuged cells to the fermentation medium under sterile conditions.[8][9]
2. Fermentation:
-
Bioreactor : Use a 5 L stirred tank bioreactor with a 3 L working volume.[8][9]
-
Production Medium (per liter): 5.0 g yeast extract, 0.5 g MgSO₄, 1.0 g KH₂PO₄, 2.0 g K₂HPO₄, and 5.0 g (NH₄)₂SO₄.[8][9]
-
Temperature : Maintain the temperature at 30°C throughout the fermentation process.[8][9]
-
pH Control : Monitor the pH of the medium online using a pH electrode. Maintain the pH as required for optimal production.
-
Process Parameters : For optimal specific productivity, the following parameters can be applied: agitation speed of 728 rpm, aeration rate of 7 L/min, and a biomass concentration of 1.11 g/L.[8][9]
Protocol 2: Analysis of this compound Concentration by HPLC
This protocol outlines the determination of this compound concentration in fermentation broth using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Collect samples from the fermentation broth (e.g., culture medium).[6]
-
Filter the samples through a 0.22 µm membrane to remove cells and other particulate matter.[8][9]
-
Dilute the samples as necessary to fall within the concentration range of the standard curve.[6]
2. Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound with known concentrations. The concentration range should encompass the expected concentrations in the samples.[6]
3. HPLC Analysis:
-
System : A high-performance anion exchange chromatography system with a pulsed amperometric detector (HPAEC-PAD) is recommended for simultaneous determination of xylose and xylonic acid.[8][9] Alternatively, an HPLC system with a diode array detector (DAD) or an evaporative light scattering detector (ELSD) can be used.[6][11]
-
Column : A CarboPac™ PA10 anion-exchange analytical column (e.g., 2 mm × 250 mm) with a corresponding guard column (e.g., 2 mm × 50 mm) is suitable.[8][9] A C18 column can also be used.[6]
4. Data Analysis:
-
Integrate the peak areas of the chromatograms.[6]
-
Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[6]
Visualizations
Microbial Production of this compound
The biotechnological production of this compound from xylose involves enzymatic conversion within microorganisms. The primary pathway involves the oxidation of D-xylose to D-xylonolactone by xylose dehydrogenase (XDH), followed by the hydrolysis of the lactone to D-xylonic acid by a xylonolactonase (XLA).
Experimental Workflow for this compound Production and Analysis
The overall workflow from microbial culture to the quantification of this compound involves several key steps.
Genetic Engineering Strategies for Enhanced this compound Production
To improve the efficiency of this compound production in microorganisms, several genetic engineering strategies are employed. These often involve the overexpression of key enzymes and the deletion of genes in competing pathways.
References
- 1. Xylonic acid - Wikipedia [en.wikipedia.org]
- 2. Recent progress in the microbial production of xylonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 4172-44-5 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Xylonic Acid Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Production of biopolymers and biobased polymers - Fraunhofer IGB [igb.fraunhofer.de]
- 8. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 9. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Production of L-Xylonic Acid Using Gluconobacter oxydans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-xylonic acid is a versatile platform chemical with applications in the pharmaceutical and construction industries. Gluconobacter oxydans, an obligate aerobic bacterium, is a highly efficient microorganism for the bioconversion of D-xylose to this compound. This document provides detailed application notes and experimental protocols for the production of this compound using G. oxydans. It covers microorganism cultivation, whole-cell biocatalysis, and key fermentation parameters. Additionally, it includes a summary of production data and a visualization of the metabolic pathway.
Introduction
Gluconobacter oxydans is renowned for its rapid and incomplete oxidation of various sugars and alcohols, making it an ideal candidate for industrial biotransformations.[1][2] The production of this compound from D-xylose is primarily catalyzed by a membrane-bound xylose dehydrogenase located in the periplasmic space of the bacterium.[3] This process is an attractive and sustainable alternative to chemical synthesis methods. This document outlines the essential protocols for successful this compound production using G. oxydans.
Key Experimental Protocols
Microorganism and Inoculum Preparation
This protocol describes the cultivation of Gluconobacter oxydans for use as an inoculum in the fermentation process.
Materials:
-
Sorbitol agar medium:
-
Sorbitol: 50 g/L
-
Yeast extract: 5 g/L
-
Agar: 15 g/L
-
-
Inoculum medium:
-
Sorbitol: 50 g/L
-
Yeast extract: 5 g/L
-
-
Sterile 250 mL shake flasks
-
Incubator shaker
-
Centrifuge
Procedure:
-
Strain Maintenance: Maintain G. oxydans on sorbitol agar plates at 4°C.[1]
-
Inoculum Culture: Inoculate a single colony of G. oxydans into a 250 mL shake flask containing 50 mL of inoculum medium.[1]
-
Incubation: Incubate the flask at 30°C with shaking at 220 rpm for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by centrifugation at 6,000 g for 5-10 minutes.[1]
-
Cell Resuspension: Discard the supernatant and resuspend the cell pellet in the fermentation medium for inoculation.
Whole-Cell Biocatalysis for this compound Production
This protocol details the whole-cell fermentation process for the conversion of D-xylose to this compound.
Materials:
-
5 L stirred-tank bioreactor
-
Production medium (per liter):[4]
-
D-xylose: 100 g
-
Yeast extract: 5.0 g
-
MgSO₄: 0.5 g
-
KH₂PO₄: 1.0 g
-
K₂HPO₄: 2.0 g
-
(NH₄)₂SO₄: 5.0 g
-
-
pH control system (e.g., with CaCO₃ or NaOH)[5]
-
Temperature control system
-
Aeration system
Procedure:
-
Bioreactor Preparation: Prepare and sterilize a 5 L stirred-tank bioreactor containing 3 L of the production medium.[4]
-
Inoculation: Inoculate the bioreactor with the prepared G. oxydans cell suspension.
-
Fermentation Conditions: Maintain the following conditions throughout the fermentation:
-
Temperature: 30°C[4]
-
pH: Monitor and control the pH. For xylonic acid production, maintaining a neutral pH is recommended. The addition of 6 g/L CaCO₃ can be used for pH control.[5]
-
Agitation and Aeration: Optimize agitation and aeration to ensure sufficient oxygen supply, which is a critical factor for the bio-oxidation process.[1][4] Optimal conditions can be around 728 rpm and an aeration rate of 7 L/min.[1][4][6]
-
-
Monitoring: Monitor the concentrations of D-xylose and this compound throughout the fermentation process using appropriate analytical methods (e.g., HPLC).
-
Harvesting: Once the D-xylose is consumed or the this compound concentration reaches its maximum, harvest the fermentation broth for downstream processing.
Data Presentation
The following tables summarize quantitative data from various studies on this compound production using G. oxydans.
Table 1: Fermentation Parameters and this compound Production.
| Strain | Initial D-xylose (g/L) | Fermentation Time (h) | Final this compound (g/L) | Volumetric Productivity (g/L/h) | Yield (%) | Reference |
| G. oxydans NL71 | 100 | 12 | 88.44 ± 2.7 | 7.37 | 88.4 | [1][4] |
| G. oxydans ATCC 621 | 100 | 44 | 109 | 2.5 | 98 | [3] |
| G. oxydans | 65.39 | - | 66.42 | - | 100 (conversion) | [7] |
| G. oxydans | - | 48 | - | - | 57 | [5][8] |
Table 2: Optimized Conditions for this compound Production.
| Parameter | Optimal Value | Reference |
| Agitation Speed | 728 rpm | [1][4][6] |
| Aeration Rate | 7 L/min | [1][4][6] |
| Biomass Concentration | 1.11 g/L | [1][4][6] |
| pH | Neutral | [5] |
| Temperature | 30°C | [4] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound Production
The primary pathway for this compound production in G. oxydans involves the direct oxidation of D-xylose in the periplasm.
Caption: D-xylose oxidation to this compound in G. oxydans.
Experimental Workflow for this compound Production
The following diagram illustrates the overall workflow from strain preparation to product recovery.
Caption: Overall workflow for this compound production.
Conclusion
Gluconobacter oxydans is a robust and efficient biocatalyst for the production of this compound from D-xylose. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to establish and optimize their this compound production processes. Key factors for successful fermentation include maintaining optimal oxygen supply, pH, and temperature. The provided workflows and metabolic pathway diagram offer a clear understanding of the entire production process.
References
- 1. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 2. Frontiers | Effects of Inhibitors on the Transcriptional Profiling of Gluconobater oxydans NL71 Genes after Biooxidation of Xylose into Xylonate [frontiersin.org]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auetd.auburn.edu [auetd.auburn.edu]
- 6. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative production of xylonic acid using xylose in distillation stillage of cellulosic ethanol fermentation broth by Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gluconic and xylonic acid production from lignocellulosic biomass by Gluconobacter oxydans [holocron.lib.auburn.edu]
Application Notes and Protocols for the Downstream Processing and Purification of L-Xylonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-xylonic acid is a versatile platform chemical with applications in the pharmaceutical, food, and polymer industries. Produced via fermentation, its efficient recovery and purification from the complex fermentation broth are critical for economic viability. This document provides detailed application notes and protocols for the downstream processing of this compound, focusing on common and effective purification strategies. The following sections outline various techniques, including initial recovery, precipitation, ion exchange chromatography, and electrodialysis, offering a comparative overview and step-by-step methodologies.
I. Overview of Downstream Processing Strategies
The downstream processing of this compound typically involves a multi-step approach to separate the product from biomass, residual sugars, proteins, and other fermentation byproducts. The general workflow begins with the removal of microbial cells and other suspended solids, followed by one or more purification steps to achieve the desired purity. The choice of purification strategy depends on the desired final product specifications, scale of production, and economic considerations.
Caption: General workflow for the downstream processing of this compound.
II. Comparative Data of Purification Techniques
The selection of a purification technique is a critical decision in the process development of this compound. The following table summarizes quantitative data for the most common methods.
| Purification Technique | Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Precipitation (as Calcium Salt) | Moderate | 80 - 95 | Simple, cost-effective for initial recovery. | Use of chemicals, potential for coprecipitation of impurities. |
| Ion Exchange Chromatography | > 95 | > 90 | High selectivity and purity. | Resin cost, regeneration required, potential for dilution. |
| Electrodialysis (BMED) | High | 92 | Environmentally friendly, no chemical additives for pH adjustment. | High capital cost, membrane fouling. |
III. Experimental Protocols
This section provides detailed protocols for the key stages of this compound downstream processing.
Protocol 1: Initial Recovery and Clarification of Fermentation Broth
This protocol describes the initial steps to remove biomass and other suspended solids from the fermentation broth.
Workflow Diagram:
Caption: Workflow for the clarification of this compound fermentation broth.
Methodology:
-
Centrifugation:
-
Transfer the fermentation broth to centrifuge tubes.
-
Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.
-
Carefully decant the supernatant, which contains the dissolved this compound.
-
-
Microfiltration:
-
Pass the supernatant through a 0.22 µm microfiltration membrane to remove any remaining cells and fine particles.
-
The resulting clarified broth is now ready for subsequent purification steps.
-
Protocol 2: Purification by Precipitation as Calcium Xylonate
This protocol outlines the precipitation of this compound as its calcium salt, a common method for initial purification and concentration.
Workflow Diagram:
Caption: Workflow for the purification of this compound via calcium salt precipitation.
Methodology:
-
pH Adjustment and Precipitation:
-
Transfer the clarified broth to a reaction vessel.
-
Slowly add a slurry of calcium hydroxide (Ca(OH)₂) while stirring to raise the pH to above 10. This converts this compound to the less soluble calcium L-xylonate.
-
Cool the solution to 4°C with continuous stirring for several hours to promote precipitation.
-
-
Recovery of Calcium Xylonate:
-
Collect the calcium L-xylonate precipitate by filtration.
-
Wash the precipitate with cold deionized water to remove soluble impurities.
-
-
Conversion to this compound:
-
Resuspend the calcium L-xylonate precipitate in deionized water.
-
Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to the suspension while stirring. This will precipitate calcium as calcium sulfate (gypsum) and release free this compound into the solution.
-
Remove the calcium sulfate precipitate by filtration. The filtrate is a purified solution of this compound.
-
Protocol 3: High-Purity Purification by Anion Exchange Chromatography
This protocol details the use of anion exchange chromatography for achieving high-purity this compound.
Workflow Diagram:
Caption: Workflow for the purification of this compound using anion exchange chromatography.
Methodology:
-
Column Preparation and Equilibration:
-
Pack a chromatography column with a suitable strong anion exchange resin (e.g., Q-Sepharose).
-
Equilibrate the column with a binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the effluent match the buffer.
-
-
Sample Loading:
-
Adjust the pH of the clarified broth to match the equilibration buffer.
-
Load the sample onto the column at a low flow rate to ensure efficient binding of the negatively charged L-xylonate.
-
-
Washing:
-
Wash the column with several column volumes of the equilibration buffer to remove unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Alternatively, a step gradient can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC).
-
Pool the fractions containing pure this compound.
-
Protocol 4: Purification using Bipolar Membrane Electrodialysis (BMED)
This protocol describes a membrane-based method for the purification of this compound from its salt form in the fermentation broth.
Workflow Diagram:
Caption: Workflow for the purification of this compound using bipolar membrane electrodialysis.
Methodology:
-
System Setup:
-
Assemble a four-chamber bipolar membrane electrodialysis (BMED) stack. The chambers consist of an electrode rinse compartment, a base compartment, a feed (acid) compartment, and another electrode rinse compartment, separated by cation exchange, anion exchange, and bipolar membranes.
-
Prepare the necessary solutions: the clarified fermentation broth (containing sodium or potassium L-xylonate), an electrode rinse solution (e.g., Na₂SO₄ solution), and a base solution (e.g., NaOH).
-
-
Operation:
-
Pump the respective solutions through their designated compartments in the BMED stack.
-
Apply a constant current density (e.g., 50 mA/cm²) across the electrodes.
-
Under the influence of the electric field, L-xylonate anions will migrate from the feed compartment, across the anion exchange membrane, and combine with H⁺ ions generated at the bipolar membrane to form this compound in the acid compartment.
-
The corresponding cations (e.g., Na⁺) will migrate across the cation exchange membrane into the base compartment.
-
-
Product Recovery:
-
Continuously circulate the solutions until the desired concentration of this compound is achieved in the acid compartment.
-
Collect the purified this compound solution from the acid compartment. An acid yield of 92% can be obtained from a 100 g/L sodium xylonate fermentation broth.
-
IV. Concluding Remarks
The selection of an appropriate downstream processing strategy for this compound is a crucial factor that influences the overall process economics and product quality. Precipitation offers a straightforward and cost-effective method for initial recovery, while ion exchange chromatography provides the highest purity, suitable for pharmaceutical applications. Bipolar membrane electrodialysis presents a promising, environmentally friendly alternative that minimizes chemical waste. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers and process development scientists in the field of bioprocessing and pharmaceutical development.
Application Notes and Protocols for the Genetic Engineering of E. coli for Xylonic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Note on L-Xylonic Acid: Extensive literature review indicates that the genetic engineering of Escherichia coli for the production of this compound is a largely unexplored area of research. In contrast, the biosynthesis of its stereoisomer, D-xylonic acid, is well-documented. The following application notes and protocols, therefore, detail the established methods for producing D-xylonic acid in engineered E. coli. The principles and techniques described herein may serve as a foundational framework for future research into this compound production.
Introduction to D-Xylonic Acid
D-xylonic acid is a five-carbon sugar acid identified by the U.S. Department of Energy as a top value-added chemical derivable from biomass. Its versatile applications span the chemical, food, and pharmaceutical industries. It can be used as a precursor for synthesizing valuable chemicals like 1,2,4-butanetriol, a building block for polymers, and as a chelating agent. The biotechnological production of D-xylonic acid from D-xylose, a major component of lignocellulosic biomass, presents a sustainable alternative to conventional chemical synthesis methods. E. coli is a preferred host for this bioconversion due to its rapid growth, well-understood genetics, and ability to utilize D-xylose.
Metabolic Engineering Strategies for D-Xylonic Acid Production in E. coli
The primary strategy for engineering E. coli to produce D-xylonic acid involves redirecting D-xylose from its native catabolic pathway towards an artificial oxidative pathway. This is typically achieved through a combination of gene knockouts and heterologous gene expression.
Key Genetic Modifications:
-
Blocking Native D-Xylose Catabolism: The endogenous pathway for D-xylose utilization in E. coli involves its conversion to D-xylulose and subsequent phosphorylation. To channel D-xylose towards D-xylonic acid production, the genes encoding xylose isomerase (xylA) and xylulokinase (xylB) are knocked out.[1][2]
-
Introducing an Oxidative Pathway: A D-xylose dehydrogenase (XDH) is introduced to oxidize D-xylose to D-xylonolactone. A commonly used XDH is encoded by the xdh gene from Caulobacter crescentus.[1][2]
-
Hydrolysis of D-Xylonolactone: D-xylonolactone can be spontaneously or enzymatically hydrolyzed to D-xylonic acid. To enhance this conversion, a xylonolactonase (XylC), also from C. crescentus, is often co-expressed with XDH.[1]
-
Preventing D-Xylonic Acid Degradation: E. coli possesses native pathways for catabolizing D-xylonic acid. To prevent product loss, genes encoding D-xylonic acid dehydratases, such as yagE and yjhG, are deleted.[2]
Engineered D-Xylonic Acid Synthesis Pathway
Caption: Engineered metabolic pathway for D-xylonic acid production in E. coli.
Quantitative Data on D-Xylonic Acid Production
The following table summarizes the production metrics achieved in various genetically engineered E. coli strains.
| Strain | Relevant Genotype | Fermentation Scale | Substrate (D-xylose) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli W3110 | ΔxylA ΔxylB ΔyagE ΔyjhG + xdh (C. crescentus) | Shake Flask | 40 g/L | 39.2 | 0.98 | 1.09 | [2] |
| E. coli BL21(DE3) | ΔxylA ΔxylB + xdh & xylC (C. crescentus) | Fed-batch Bioreactor | 30 g/L | 27.3 | 0.91 | 1.8 | [1] |
Experimental Protocols
Protocol for E. coli Strain Construction
This protocol describes the deletion of the xylA and xylB genes from the E. coli chromosome using the Red recombination method.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
pKD46 plasmid (temperature-sensitive, expresses Red recombinase)
-
pKD4 plasmid (template for kanamycin resistance cassette)
-
Primers for amplifying the knockout cassette with homology arms for xylA and xylB
-
LB medium and agar plates
-
Arabinose and appropriate antibiotics
-
Electroporator and cuvettes
Procedure:
-
Preparation of Electrocompetent Cells:
-
Grow E. coli harboring the pKD46 plasmid in LB medium with ampicillin at 30°C to an OD₆₀₀ of 0.1.
-
Add L-arabinose to a final concentration of 10 mM to induce the expression of the Red recombinase.
-
Continue to grow the culture at 30°C to an OD₆₀₀ of 0.4-0.6.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Generation of the Knockout Cassette:
-
Design primers with 50 bp homology arms flanking the xylA and xylB genes and sequences to amplify the kanamycin resistance cassette from pKD4.
-
Perform PCR to amplify the linear knockout cassette. Purify the PCR product.
-
-
Electroporation and Recombination:
-
Electroporate the purified linear DNA cassette into the prepared electrocompetent E. coli cells.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate at 37°C overnight. The higher temperature ensures the loss of the temperature-sensitive pKD46 plasmid.
-
-
Verification of Gene Knockout:
-
Confirm the correct insertion of the resistance cassette and the deletion of the target genes by colony PCR using verification primers that bind outside the targeted genomic region.
-
Further verify the knockout by sequencing the PCR product.
-
Experimental Workflow for Strain Construction
Caption: Workflow for creating an engineered E. coli strain for D-xylonic acid production.
Protocol for Fed-Batch Fermentation
Materials:
-
Engineered E. coli strain
-
Fermentation medium (e.g., M9 minimal medium or a rich medium like LB)
-
Carbon source (D-xylose)
-
Inducer (e.g., IPTG for lac-based promoters)
-
pH control agent (e.g., NH₄OH or NaOH)
-
Bioreactor with temperature, pH, and dissolved oxygen (DO) control
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of fermentation medium (e.g., 100 mL in a 500 mL flask) and grow to an OD₆₀₀ of ~2.0.
-
-
Bioreactor Setup:
-
Prepare the bioreactor with the initial batch of fermentation medium containing a limiting amount of D-xylose (e.g., 10 g/L).
-
Sterilize the bioreactor and medium.
-
Set the initial fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with base addition), and maintain DO above 20% by adjusting agitation and aeration.
-
-
Fermentation Process:
-
Inoculate the bioreactor with the prepared seed culture.
-
When the initial carbon source is nearly depleted (indicated by a sharp increase in DO), induce protein expression by adding IPTG (e.g., to a final concentration of 0.1 mM).
-
Start the fed-batch phase by feeding a concentrated D-xylose solution to maintain a low substrate concentration, which can reduce metabolic burden and by-product formation.
-
Monitor cell density (OD₆₀₀), pH, DO, and substrate/product concentrations throughout the fermentation.
-
Continue the fermentation until D-xylose consumption ceases or D-xylonic acid production plateaus.
-
Protocol for D-Xylonic Acid Quantification by HPLC
Materials:
-
Fermentation samples
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (Refractive Index or UV at 210 nm)
-
Mobile phase (e.g., 5 mM H₂SO₄)
-
D-xylonic acid standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge fermentation samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if the D-xylonic acid concentration is expected to be outside the linear range of the standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with the Aminex HPX-87H column, maintaining a column temperature of 50-60°C.
-
Use 5 mM H₂SO₄ as the isocratic mobile phase at a flow rate of 0.6 mL/min.
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Prepare a standard curve by plotting the peak area of the D-xylonic acid standards against their known concentrations.
-
Determine the concentration of D-xylonic acid in the samples by comparing their peak areas to the standard curve.
-
Workflow for HPLC Analysis
Caption: Workflow for the quantification of D-xylonic acid using HPLC.
References
Troubleshooting & Optimization
Technical Support Center: L-Xylonic Acid Fermentation Scale-Up
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on scaling up L-xylonic acid fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low this compound Titer/Yield | 1. Suboptimal Fermentation Conditions: Incorrect temperature, pH, agitation, or aeration.[1][2][3] 2. Nutrient Limitation: Depletion of essential nutrients in the medium.[1] 3. Substrate/Product Inhibition: High concentrations of xylose or this compound inhibiting microbial growth and productivity. 4. Presence of Inhibitors in Hydrolysate: Compounds like furfural, HMF, and acetic acid from lignocellulosic biomass pretreatment can be toxic to microorganisms.[4] 5. Microbial Strain Issues: Strain instability, low productivity of the chosen strain.[1][5][6] | 1. Optimize Fermentation Parameters: Systematically vary temperature (typically around 30°C), pH (around 5.5-6.5), agitation, and aeration rates to find the optimal conditions for your strain.[1][2][3] 2. Medium Optimization: Supplement the medium with additional nitrogen sources (e.g., yeast extract, tryptone), vitamins, and minerals.[1][2] Consider fed-batch strategies to maintain nutrient levels. 3. Fed-Batch Fermentation: Implement a fed-batch feeding strategy to maintain xylose concentration at a non-inhibitory level. 4. Detoxification of Hydrolysate: Treat the lignocellulosic hydrolysate to remove inhibitors before use (e.g., overliming, activated carbon treatment). 5. Strain Selection and Engineering: Screen different microbial strains for higher productivity and tolerance to inhibitors. Consider metabolic engineering to enhance the this compound production pathway.[7] |
| Slow or No Microbial Growth | 1. Inoculum Issues: Poor quality or insufficient quantity of the inoculum.[2] 2. Toxicity of the Medium: Presence of inhibitory compounds or incorrect osmotic pressure. 3. Contamination: Presence of competing microorganisms. | 1. Optimize Inoculum: Ensure the inoculum is in the exponential growth phase and use an optimal inoculum size (typically 5-10% v/v).[2] 2. Medium Analysis and Detoxification: Analyze the medium for potential inhibitors. If using lignocellulosic hydrolysate, consider detoxification methods. Adjust the initial substrate concentration. 3. Aseptic Technique: Review and reinforce aseptic techniques during media preparation, inoculation, and sampling to prevent contamination. |
| Foaming in the Bioreactor | 1. High Agitation/Aeration Rates: Excessive mechanical agitation or gas sparging. 2. Medium Composition: Presence of proteins or other surface-active compounds in the medium (e.g., yeast extract). | 1. Process Control: Reduce agitation and/or aeration rates if they are excessive. 2. Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) to the fermenter as needed. |
| Difficulty in Downstream Processing/Purification | 1. Complex Fermentation Broth: Presence of residual sugars, proteins, and other impurities. 2. Product Characteristics: this compound's properties may require specific purification conditions. 3. Inefficient Separation Techniques: Suboptimal choice or operation of purification methods.[8][9] | 1. Pre-treatment of Broth: Centrifuge or filter the fermentation broth to remove cells and particulate matter. 2. Optimize Purification Method: For ion-exchange chromatography, screen different resins and optimize pH and salt concentration for elution. For crystallization, investigate optimal solvent/antisolvent systems, temperature, and seeding strategies. Bipolar membrane electrodialysis is another potential method.[8][9] 3. Process Integration: Consider integrating product recovery steps with the fermentation process (e.g., in-situ product removal). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound fermentation?
A1: The most critical parameters are typically dissolved oxygen (DO) levels, pH, temperature, and substrate concentration.[1][3] Maintaining optimal DO is often a major challenge during scale-up, as oxygen transfer rates can become limiting in larger bioreactors.[1][3]
Q2: Which microorganisms are commonly used for this compound production, and what are their pros and cons?
A2: Several microorganisms have been explored:
-
Gluconobacter oxydans : Known for its high productivity and tolerance to acidic conditions. However, it has complex nutritional requirements.[1][6][10]
-
Escherichia coli : Genetically tractable and well-understood, making it a good candidate for metabolic engineering.[7] However, wild-type strains do not naturally produce this compound.
-
Zymomonas mobilis : Shows potential for using lignocellulosic hydrolysates.[11]
-
Saccharomyces cerevisiae and Kluyveromyces lactis : Yeasts that can be engineered for this compound production, but their productivity is generally lower than bacteria.[6]
Q3: How can I minimize the inhibitory effects of lignocellulosic hydrolysates?
A3: Detoxification of the hydrolysate is crucial. Common methods include:
-
Overliming: Treatment with calcium hydroxide to precipitate inhibitory compounds.
-
Activated Carbon Treatment: Adsorption of inhibitors onto activated carbon.
-
Ion Exchange Resins: Removal of ionic inhibitors.
-
Microbial Adaptation: Adapting the production strain to the hydrolysate by gradual exposure.
Q4: What are the common analytical methods to quantify this compound and xylose during fermentation?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method.[1][3][12][13]
-
For this compound and xylose: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is effective for simultaneous determination.[1][3]
-
A C18 column with a diode array detector (DAD) can also be used.[13]
-
An amide column with an evaporative light scattering detector (ELSD) is another option.[12]
Q5: What are the key considerations for the economic viability of large-scale this compound production?
A5: The key economic drivers are:
-
Feedstock Cost: Utilizing inexpensive and abundant lignocellulosic biomass is essential.
-
Productivity and Yield: High fermentation titers, yields, and productivities are necessary to reduce production costs.[5]
-
Downstream Processing Costs: Efficient and cost-effective purification methods are critical.[14]
-
Capital Investment: The cost of large-scale bioreactors and downstream processing equipment is a significant factor.[14]
Quantitative Data Summary
Table 1: Comparison of this compound Production by Different Microorganisms
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans NL71 | Xylose | 586.3 | 0.95 | 4.69 | [5] |
| Gluconobacter oxydans | Xylose | 88.44 | - | - | [1][3] |
| Engineered Escherichia coli | Xylose | 39.2 | - | 1.09 | [7] |
| Engineered S. cerevisiae | Xylose | 43 | - | 0.06 (specific) | [1] |
| Zymomonas mobilis | Sugarcane Bagasse Hydrolysate | 11.13 | 1.07 | 0.32 | [11] |
| Komagataella phaffii | Sugarcane Bagasse Hydrolysate | 42.3 | - | 0.44 | [14] |
Experimental Protocols
Protocol 1: this compound Fermentation using Gluconobacter oxydans
1. Media Preparation:
-
Seed Medium: 50 g/L sorbitol, 5 g/L yeast extract. Sterilize by autoclaving at 121°C for 15 minutes.[1]
-
Fermentation Medium: 100 g/L xylose, 5 g/L yeast extract. Adjust pH to 6.0. Sterilize by autoclaving.[1]
2. Inoculum Preparation:
-
Inoculate a single colony of G. oxydans into a 250 mL shake flask containing 50 mL of seed medium.[1]
-
Incubate at 30°C and 220 rpm for 24 hours.[1]
-
Harvest cells by centrifugation at 6,000 g for 10 minutes and resuspend in the fermentation medium.[1]
3. Fermentation:
-
Inoculate the fermentation medium with the prepared inoculum (e.g., 10% v/v).
-
Maintain the temperature at 30°C.
-
Control the pH at 6.0 by automatic addition of 2M NaOH.
-
Set agitation and aeration rates to maintain a dissolved oxygen level above 20% saturation. Optimal parameters can be around 728 rpm and 7 L/min for a 5L reactor.[1][3]
-
Take samples periodically for analysis of cell growth, xylose consumption, and this compound production.
4. Analytical Procedure (HPLC):
-
Centrifuge fermentation samples to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.[1][3]
-
Analyze the samples using an HPLC system equipped with a suitable column (e.g., CarboPac™ PA10) and detector (e.g., pulsed amperometric detector).[1][3]
-
Use a mobile phase of 100 mM NaOH at a flow rate of 0.3 mL/min.[1][3]
-
Quantify this compound and xylose concentrations by comparing peak areas to a standard curve.[13]
Protocol 2: Downstream Processing - Ion-Exchange Chromatography
1. Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Filter the supernatant to remove any remaining particulate matter.
-
Adjust the pH of the clarified broth to be at least 0.5-1 pH unit above the pI of this compound for anion exchange or below for cation exchange.[15]
2. Column Equilibration:
-
Pack a column with an appropriate ion-exchange resin (e.g., a strong anion exchanger like DEAE-Sepharose).
-
Equilibrate the column with a starting buffer (e.g., a low ionic strength buffer at the desired pH) until the pH and conductivity of the effluent match the buffer.[16]
3. Sample Loading and Washing:
-
Load the prepared sample onto the equilibrated column.[17]
-
Wash the column with the starting buffer to remove unbound impurities.[16]
4. Elution:
-
Elute the bound this compound by increasing the salt concentration of the buffer (gradient or step elution) or by changing the pH.[15][17]
-
Collect fractions and analyze for this compound concentration.
5. Regeneration:
-
Regenerate the column by washing with a high salt buffer followed by the starting buffer.[16]
Visualizations
Caption: A typical workflow for this compound production.
References
- 1. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in the microbial production of xylonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Preparation of Xylonic Acid from Xylonate Fermentation Broth by Bipolar Membrane Electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Engineering Zymomonas mobilis for the Production of Xylonic Acid from Sugarcane Bagasse Hydrolysate [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Xylonic Acid Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. conductscience.com [conductscience.com]
- 17. chromtech.com [chromtech.com]
Technical Support Center: L-Xylonic Acid Production from Lignocellulosic Biomass
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of L-xylonic acid yield from lignocellulosic biomass.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for production from biomass?
A1: this compound is a five-carbon sugar acid derived from the oxidation of xylose. It is considered a valuable platform chemical with applications in the food, pharmaceutical, and construction industries. Its production from lignocellulosic biomass is of great interest because xylose is a major component of hemicellulose, which constitutes a significant fraction (about 25%) of the world's most abundant and renewable raw material.[1][2] Utilizing this xylose fraction to create value-added chemicals like this compound can significantly improve the economic viability of biorefineries.[3]
Q2: What are the fundamental steps to produce this compound from lignocellulosic biomass?
A2: The process involves three main stages:
-
Pretreatment: Breaking down the complex and rigid structure of lignocellulosic biomass to separate its main components (cellulose, hemicellulose, and lignin) and make the sugars accessible. Dilute acid hydrolysis is a common method.[4][5]
-
Hydrolysis: Enzymatic or chemical conversion of the hemicellulose fraction into its monomeric sugar, primarily D-xylose.
-
Microbial Fermentation/Bioconversion: Using microorganisms to convert the D-xylose into this compound. This is considered an efficient method with the potential for high yields and conversion rates.[6]
Q3: Which microorganisms are typically used for this bioconversion?
A3: Both native microorganisms and genetically engineered strains are used. Common choices include:
-
Bacteria: Gluconobacter oxydans is a well-known producer.[3] Engineered strains of Escherichia coli, Corynebacterium glutamicum, and Zymomonas mobilis have also been developed to efficiently produce xylonic acid.[2][7][8]
-
Yeasts: Engineered yeasts like Saccharomyces cerevisiae and Kluyveromyces lactis are also used.[7]
Q4: What are the key metabolic pathways for microbial this compound production?
A4: In many bacteria, the primary pathway is a direct, two-step oxidation of D-xylose. This non-phosphorylative pathway involves two key enzymes:
-
D-xylose dehydrogenase (XDH): Encoded by the xylB gene, this enzyme oxidizes D-xylose to xylonolactone.
-
Xylonolactonase (XLA): Encoded by the xylC gene, this enzyme hydrolyzes xylonolactone to xylonic acid. Heterologous expression of these genes is a common strategy to engineer industrial microbes for xylonic acid production.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound from lignocellulosic hydrolysates.
Issue 1: Low Final Titer or Yield of this compound
-
Question: My fermentation has completed, but the final concentration of this compound is much lower than reported values. What could be the cause?
-
Answer: Several factors can contribute to low yields. Use the following checklist:
-
pH Drop: The production of an acid will naturally decrease the pH of the medium. Many microorganisms, such as Gluconobacter oxydans, have pH-sensitive enzymes, and a rapid drop in pH can inhibit or halt production.[3]
-
Solution: Implement robust pH control. The addition of calcium carbonate (CaCO3) to the medium can act as a buffer. For more precise control in a bioreactor, use an automated pH controller that adds a base like NaOH or KOH. A neutral pH is often optimal for xylonic acid production.[3]
-
-
Presence of Inhibitors: Lignocellulosic hydrolysates often contain microbial growth inhibitors like furfural, 5-hydroxymethylfurfural (HMF), and acetic acid, which are generated during the pretreatment stage.[9]
-
Solution: Detoxify the hydrolysate before fermentation. Methods include overliming (adjusting pH to a high level, then back down), treatment with activated carbon, or using ion exchange resins to remove inhibitory compounds.[10]
-
-
Insufficient Aeration: The oxidation of xylose to xylonic acid is an oxygen-dependent process. Poor oxygen supply can be a major bottleneck.
-
Solution: Optimize agitation and aeration rates in your bioreactor to ensure a sufficient dissolved oxygen supply. Response surface methodology can be used to find the optimal parameters for agitation, aeration, and biomass concentration to maximize productivity.[1]
-
-
Sub-optimal Nutrient Levels: The fermentation medium may lack essential nutrients for the microbial catalyst.
-
Solution: Ensure the medium is well-supplemented. For example, specific nitrogen sources like glutamate and ammonium sulfate have been shown to improve cell growth and subsequent xylonic acid productivity in G. oxydans.[1]
-
-
Issue 2: Incomplete Consumption of D-Xylose
-
Question: My microbe stops consuming xylose before it is fully depleted from the medium. Why is this happening?
-
Answer: This is a common problem, often related to either substrate preference or inhibition.
-
Catabolite Repression: If your hydrolysate contains a mixture of glucose and xylose, many microorganisms will preferentially consume glucose first. This can lead to the incomplete utilization of xylose.
-
Solution: Use an engineered microbial strain where the mechanisms for glucose repression have been deleted. Alternatively, consider a sequential fermentation strategy (SHF) where glucose is consumed first before inoculating the xylose-converting microbe, though this can be less efficient.
-
-
Product Inhibition: High concentrations of this compound may inhibit the enzymes responsible for its production or the xylose transport system.
-
Solution: Investigate fed-batch or continuous fermentation strategies to keep the xylonic acid concentration below the inhibitory threshold. In-situ product removal techniques could also be explored.
-
-
Issue 3: Poor Microbial Growth on Hydrolysate
-
Question: My microbial culture grows well on a pure xylose medium but shows poor or no growth on the lignocellulosic hydrolysate. What is the problem?
-
Answer: This strongly points to the presence of inhibitors in the hydrolysate.
-
Diagnosis: The primary culprits are furans (furfural from xylose degradation, HMF from glucose degradation) and weak acids (acetic acid from hemicellulose deacetylation). These compounds can disrupt cell membranes, inhibit key enzymes, and interfere with DNA replication.
-
Solution: A detoxification step is mandatory. As mentioned previously, treatments like activated carbon, ion exchange resins, or overliming are effective at removing these inhibitors and improving the fermentability of the hydrolysate.[10]
-
Data Presentation: this compound Production
The following tables summarize quantitative data from various studies to provide a benchmark for experimental results.
Table 1: this compound Production by Different Bacterial Strains
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans | 20 g/L Xylose (with CaCO3) | ~20 | ~1.0 | 0.34 | [3] |
| Pseudomonas sacchari | Xylose (Fed-batch) | 390 | 1.1 | >6.0 | [11] |
| Engineered C. glutamicum | 60 g/L Xylose | 56.32 | 0.94 | ~0.47 | [7] |
| Engineered Z. mobilis | Sugarcane Hydrolysate | 16.2 | 1.03 | N/A | [2] |
| General Bacteria (Max Reported) | Laboratory Medium | 586 | N/A | N/A | [2][12] |
Table 2: this compound Production by Different Yeast Strains
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Engineered K. phaffii | Sugarcane Hydrolysate | 11.7 | 0.43 | N/A | [6] |
| Engineered K. phaffii | Defined Medium | 37.0 | 0.96 | N/A | [6] |
| General Yeast (Max Reported) | Laboratory Medium | 171 | N/A | N/A | [2][12] |
Experimental Protocols
Protocol 1: Dilute Acid Pretreatment of Lignocellulosic Biomass
-
Objective: To hydrolyze hemicellulose and increase the accessibility of cellulose for enzymatic digestion.
-
Materials:
-
Dried lignocellulosic biomass (e.g., corn stover, sugarcane bagasse), milled to a consistent particle size (e.g., 20-40 mesh).
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 0.5 - 2% w/v).
-
High-pressure autoclave or reactor.
-
Deionized water.
-
-
Methodology:
-
Prepare a slurry of the biomass in the dilute sulfuric acid solution. A typical solid loading is 5-10% (w/v).
-
Transfer the slurry to the pressure reactor.
-
Heat the reactor to the target temperature, typically between 120°C and 180°C.[4][5]
-
Maintain the temperature for a specific residence time, generally ranging from 10 to 60 minutes.[4][5] The combination of temperature, time, and acid concentration will determine the severity of the pretreatment.
-
After the residence time, rapidly cool the reactor to stop the reaction.
-
Separate the liquid fraction (hydrolysate, rich in xylose) from the solid fraction (rich in cellulose and lignin) by filtration or centrifugation.
-
The liquid hydrolysate is now ready for detoxification and fermentation. The solid residue can be further processed for glucose production.
-
Protocol 2: Quantification of this compound by HPLC
-
Objective: To accurately measure the concentration of this compound and other components (e.g., residual xylose, byproducts) in fermentation samples.
-
Instrumentation & Materials:
-
Methodology:
-
Sample Preparation:
-
Take a sample from the fermentation broth and centrifuge to pellet cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[13]
-
If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the calibration range.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound and D-xylose of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L).
-
Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 50-65°C).
-
Set the mobile phase flow rate (e.g., 0.5-0.6 mL/min).[13]
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the prepared samples and standards.
-
Identify the peaks based on the retention times of the pure standards.
-
Integrate the peak areas and calculate the concentrations in the unknown samples using the calibration curve.
-
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow from biomass to this compound.
Diagram 2: Core Microbial Conversion Pathway
Caption: Simplified bacterial pathway for xylose conversion.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. auetd.auburn.edu [auetd.auburn.edu]
- 4. Principal factors affecting the yield of dilute acid pretreatment of lignocellulosic biomass: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterologous expression of genes for bioconversion of xylose to xylonic acid in Corynebacterium glutamicum and optimization of the bioprocess - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Hydrolysates of lignocellulosic materials for biohydrogen production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent progress in the microbial production of xylonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
overcoming low productivity in L-xylonic acid fermentation.
Welcome to the technical support center for L-xylonic acid fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound production experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound productivity?
Low productivity in this compound fermentation is a frequent challenge and can be attributed to several factors.[1][2][3] One of the primary bottlenecks is the efficiency of the microbial strain in metabolizing xylose.[1][2][3] Additionally, suboptimal fermentation conditions, such as inadequate oxygen supply, improper pH levels, and insufficient agitation, can significantly hinder production.[1][2][3][4] The presence of inhibitory compounds, especially when using lignocellulosic hydrolysates as a substrate, can also negatively impact microbial growth and enzymatic activity.
Q2: Which microorganisms are commonly used for this compound production?
Several microorganisms are utilized for this compound production, including bacteria and yeasts. Gluconobacter oxydans is a widely studied and highly potent biocatalyst for converting xylose to xylonic acid.[5] Other bacteria such as Klebsiella pneumoniae and genetically engineered Zymomonas mobilis have also shown promise.[6][7] Recombinant yeast strains, like Komagataella phaffii (formerly Pichia pastoris), have been developed to produce xylonic acid as well.[8]
Q3: How does oxygen availability affect this compound fermentation?
Oxygen availability is a critical factor as the conversion of xylose to xylonic acid is an oxidative process. Inadequate oxygen transfer can become a rate-limiting step, thereby reducing productivity.[1][2] Studies have shown that optimizing aeration and agitation can significantly improve the oxygen transfer coefficient (kLa), leading to higher production rates.[1][2] In some cases, using oxygen-enriched air has been explored to maximize productivity.[9]
Q4: What is the optimal pH for this compound fermentation?
The optimal pH for this compound fermentation is crucial and should be maintained under neutral conditions for maximal yield.[4] A pH around 5.5 is often cited as optimal for Gluconobacter oxydans.[9] A rapid drop in pH during fermentation can inhibit enzyme activity and lead to lower conversion yields.[4] Therefore, effective pH control through the addition of buffering agents like CaCO3 or automated addition of a base like NaOH is essential.[4][9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Xylonic Acid Titer
| Possible Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Optimize agitation, aeration, and biomass concentration. A study using Gluconobacter oxydans achieved a maximum specific productivity of 6.64 g/g/h at an agitation speed of 728 rpm, an aeration rate of 7 L/min, and a biomass concentration of 1.11 g/L.[1][3] |
| Inefficient Microbial Strain | Consider using a genetically engineered strain with enhanced xylose dehydrogenase (XDH) expression.[8][10] Deletion of competing metabolic pathways can also redirect carbon flux towards xylonic acid production.[8] |
| Inhibitory Substrates | If using lignocellulosic hydrolysates, detoxification to remove inhibitors like furfural and HMF may be necessary.[9] Alternatively, fed-batch strategies can help maintain low concentrations of inhibitory compounds.[5] |
| Poor pH Control | Implement a robust pH control system to maintain the pH at the optimal level for your specific microorganism, typically around 5.5-7.0.[4][9] |
Issue 2: Slow Xylose Consumption Rate
| Possible Cause | Recommended Solution |
| Low Biomass Concentration | Optimize the inoculum size and growth medium to achieve a higher cell density before the production phase. |
| Nutrient Limitation | Ensure the fermentation medium contains adequate nitrogen sources. Supplementing with glutamate and ammonium sulfate has been shown to improve productivity.[5] |
| Catabolite Repression | If using a mixed sugar substrate, the presence of glucose can inhibit xylose uptake.[7] Consider a sequential feeding strategy or use a strain engineered to co-utilize sugars. |
| Insufficient Oxygen | Increase agitation and/or aeration to improve the dissolved oxygen concentration, which is essential for the oxidative conversion of xylose.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a benchmark for your experiments.
Table 1: Optimized Fermentation Parameters for Gluconobacter oxydans
| Parameter | Optimal Value | Reference |
| Agitation Speed | 728 rpm | [1][2][3] |
| Aeration Rate | 7 L/min | [1][2][3] |
| Biomass Concentration | 1.11 g/L | [1][2][3] |
| Temperature | 30 °C | [1][2] |
| pH | 5.5 | [9] |
Table 2: Comparative this compound Production by Different Microorganisms
| Microorganism | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| Gluconobacter oxydans (recombinant) | 588.7 | 8.66 | 0.994 | [9] |
| Klebsiella pneumoniae (mutant) | 103 | - | 1.11 | [7] |
| Zymomonas mobilis (engineered) | 56.44 | - | - | [6] |
| Recombinant Yeast | 171 | - | - | [10] |
| Gluconobacter oxydans | 143.6 | 4.48 | - | [2] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Gluconobacter oxydans
-
Strain Storage: Store G. oxydans strains on sorbitol agar plates (50 g/L sorbitol, 5 g/L yeast extract, 15 g/L agar) at 4°C.[1][2]
-
Pre-culture: Inoculate a single colony into a 250 mL shake flask containing 50 mL of medium (50 g/L sorbitol, 5 g/L yeast extract).[1][2]
-
Incubation: Incubate at 30°C with shaking at 220 rpm for 24 hours.[1][2]
-
Cell Harvesting: Centrifuge the culture at 6,000 g for 5-10 minutes to collect the cells.[1][2]
-
Inoculation: Resuspend the cell pellet and transfer it to the fermentation medium under sterile conditions.[1][2]
Protocol 2: Whole-Cell Biotransformation in a Stirred Tank Bioreactor
-
Fermentation Medium: Prepare the production medium containing: 5.0 g/L yeast extract, 0.5 g/L MgSO4, 1.0 g/L KH2PO4, 2.0 g/L K2HPO4, and 5.0 g/L (NH4)2SO4.[1][2]
-
Bioreactor Setup: Use a 5 L stirred tank reactor with a 3 L working volume.[1][2]
-
Sterilization: Autoclave the bioreactor and medium.
-
Inoculation: Inoculate with the prepared G. oxydans cells.
-
Fermentation Conditions: Maintain the temperature at 30°C.[1][2] Control the pH at 5.5 by the automated addition of 10% NaOH.[9] Set the agitation and aeration rates to the optimized values (e.g., 728 rpm and 7 L/min).[1][2]
-
Sampling: Periodically take samples to measure biomass, xylose concentration, and xylonic acid concentration using appropriate analytical methods (e.g., HPLC).
Visualizations
Metabolic Pathway for this compound Production
References
- 1. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 2. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auetd.auburn.edu [auetd.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of xylonic acid by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in the microbial production of xylonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of fermentation parameters for L-xylonic acid
Welcome to the technical support center for the optimization of L-xylonic acid fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during this compound fermentation experiments.
Question: Why is my this compound yield or productivity lower than expected?
Answer: Low yield or productivity is a common challenge in this compound fermentation and can be attributed to several factors.[1][2][3] A primary consideration is the efficiency of the microbial strain used, as some microorganisms have inherent limitations in metabolizing xylose.[1][2] Key fermentation parameters that significantly impact the outcome include:
-
Inadequate Oxygen Supply: Oxygen availability is crucial for the oxidative conversion of xylose to xylonic acid.[1][2] Insufficient agitation or aeration can limit the oxygen transfer from the gas phase to the liquid culture medium, thereby hindering the metabolic activity of the cells.[1][2]
-
Suboptimal pH: The pH of the fermentation broth affects enzyme activity and cell viability. For instance, in fermentations using Klebsiella pneumoniae, the process is dependent on acidic conditions.[4] Conversely, for Gluconobacter oxydans, maintaining a neutral pH is important to prevent the further oxidation of xylonic acid.[5]
-
Improper Biomass Concentration: The concentration of microbial cells (biomass) must be optimized. While a higher biomass can theoretically increase volumetric productivity, it also increases oxygen demand, which can lead to oxygen limitation if not matched with adequate aeration and agitation.[1][2]
-
Nutrient Limitation: The composition of the fermentation medium, particularly the nitrogen source, can significantly impact cell growth and subsequent xylonic acid production.[1][2][6]
To troubleshoot low yields, a systematic evaluation of these parameters is recommended. Start by ensuring your fermentation setup allows for robust and controllable aeration and agitation. Monitor and control the pH throughout the fermentation process according to the optimal range for your specific microorganism. Finally, consider optimizing the initial biomass concentration and the composition of the culture medium.
Question: I'm observing a rapid drop in pH during the fermentation. Should I be concerned and what should I do?
Answer: Yes, a rapid drop in pH is a concern as it can inhibit microbial growth and enzymatic activity, leading to reduced this compound production.[5] This acidification is often due to the accumulation of xylonic acid and other acidic byproducts.
To address this, pH control is essential. For microorganisms like Gluconobacter oxydans, maintaining a neutral pH is critical.[5] This can be achieved through:
-
Buffering Agents: Incorporating buffers into the fermentation medium, such as calcium carbonate (CaCO₃) or sodium acetate (NaOAc), can help stabilize the pH.[5]
-
Automated pH Control: Using a bioreactor with an automated pH control system is highly effective. This involves a pH probe that continuously monitors the broth's pH and automatically adds a base solution (e.g., NaOH) to neutralize the excess acid.[1]
Question: My fermentation starts well, but the production of this compound stops prematurely. What could be the cause?
Answer: Premature cessation of this compound production can be due to several factors:
-
Substrate Inhibition: High initial concentrations of xylose can be inhibitory to some microbial strains.[6] If you are using a high starting concentration of xylose, this could be the issue. A fed-batch strategy, where xylose is fed incrementally throughout the fermentation, can alleviate this problem.[6][7]
-
Product Inhibition: The accumulation of high concentrations of this compound can also be inhibitory to the cells.
-
Nutrient Depletion: Essential nutrients in the medium, such as the nitrogen or phosphate source, may have been depleted. Analyzing the residual concentrations of key nutrients in the broth can help identify if this is the case.
-
Oxygen Limitation: As the biomass increases during the fermentation, the oxygen demand also rises. If the aeration and agitation rates are not increased accordingly, the culture can become oxygen-limited, leading to a halt in production.
A logical troubleshooting workflow for this issue is presented in the diagram below.
Frequently Asked Questions (FAQs)
What are the typical microorganisms used for this compound production?
Several microorganisms are capable of producing this compound. The most commonly studied include bacteria such as Gluconobacter oxydans[1][2][8], Klebsiella pneumoniae[4], and engineered strains of Zymomonas mobilis[9] and Corynebacterium glutamicum[7][10].
What are the key parameters to optimize for this compound fermentation?
The most critical parameters to optimize are agitation, aeration, pH, temperature, and biomass concentration.[1][2] The optimal values for these parameters are strain-dependent.
What is a typical fermentation medium composition?
A typical medium for Gluconobacter oxydans might include xylose as the carbon source, yeast extract as a nitrogen and vitamin source, and various mineral salts such as MgSO₄, KH₂PO₄, K₂HPO₄, and (NH₄)₂SO₄.[1] For example, a production medium could consist of 5.0 g/L yeast extract, 0.5 g/L MgSO₄, 1.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, and 5.0 g/L (NH₄)₂SO₄.[1]
How is this compound concentration typically measured?
The concentration of this compound in the fermentation broth is commonly determined using High-Performance Liquid Chromatography (HPLC).[3] This technique allows for the separation and quantification of xylonic acid from other components in the sample.[3] A C18 column is often used for the separation.[3]
Data Presentation
Table 1: Optimized Fermentation Parameters for this compound Production with Gluconobacter oxydans
| Parameter | Optimal Value | Reference |
| Agitation Speed | 728 rpm | [1][2] |
| Aeration Rate | 7 L/min | [1][2] |
| Biomass Concentration | 1.11 g/L | [1][2] |
| Temperature | 30°C | [1] |
| Resulting Specific Productivity | 6.64 ± 0.20 g/gₓ/h | [1][2] |
Table 2: Comparison of this compound Production by Different Microorganisms
| Microorganism | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans | Xylose | 88.44 ± 2.7 | - | [1][2] |
| Klebsiella pneumoniae | Xylose | 103 | 1.3 | [4] |
| Engineered Zymomonas mobilis | Glucose and Xylose | 56.44 ± 1.93 | 0.99 ± 0.03 | [9] |
| Engineered Corynebacterium glutamicum | Glucose and Xylose | 370-390 | 6.4-7.7 | [7] |
Experimental Protocols
1. Inoculum Preparation for Gluconobacter oxydans
This protocol is based on the methodology described for G. oxydans NL71.[1]
-
Prepare the inoculum medium containing 50 g/L sorbitol and 5 g/L yeast extract in a 250 mL shake flask (50 mL working volume).
-
Inoculate the flask with a culture of G. oxydans from a sorbitol agar plate.
-
Incubate the flask at 30°C with shaking at 220 rpm for 24 hours.
-
Harvest the cells by centrifugation at 6,000 g for 5-10 minutes.
-
Resuspend the cell pellet in the fermentation production medium for inoculation.
2. Fermentation in a Stirred Tank Bioreactor
This protocol provides a general framework for this compound production in a bioreactor.
-
Prepare the production medium in the bioreactor vessel. A typical medium for G. oxydans consists of 5.0 g/L yeast extract, 0.5 g/L MgSO₄, 1.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, and 5.0 g/L (NH₄)₂SO₄, with the desired concentration of xylose.[1]
-
Sterilize the bioreactor and the medium.
-
Inoculate the bioreactor with the prepared seed culture to the desired initial biomass concentration.
-
Set the fermentation parameters to their optimal values (e.g., for G. oxydans: 30°C, and maintain pH if necessary).
-
Begin agitation and aeration at the optimized rates (e.g., 728 rpm and 7 L/min for G. oxydans).[1][2]
-
Monitor the fermentation by taking samples periodically to measure cell density (OD), xylose consumption, and this compound production using HPLC.
The experimental workflow from inoculum preparation to data analysis is visualized below.
References
- 1. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 2. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xylonic Acid Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Production of xylonic acid by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auetd.auburn.edu [auetd.auburn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fermentative Synthesis of Gluconic and Xylonic Acids from Hydrolyzed Palm Fronds Using Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research.uni-luebeck.de [research.uni-luebeck.de]
strategies to reduce by-product formation in L-xylonic acid synthesis
Welcome to the technical support center for L-xylonic acid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common by-products observed during the microbial synthesis of this compound?
A1: The formation of by-products is highly dependent on the microbial host and fermentation conditions. The most common by-products include:
-
Xylitol: Primarily an issue in yeast-based systems like Saccharomyces cerevisiae, where native aldose reductases convert xylose to xylitol.[1]
-
Acetate: Often produced by bacteria such as Gluconobacter oxydans and engineered E. coli through overflow metabolism, especially under conditions of high substrate concentration.
-
Gluconic Acid: Can be a by-product in organisms like Gluconobacter oxydans if glucose is present in the feedstock, as they can efficiently oxidize glucose to gluconic acid.[2]
-
Metabolites from Native Xylose Catabolism: In engineered strains like E. coli, if the native xylose metabolic pathway is not completely blocked, intermediates of the pentose phosphate pathway can be formed.
Q2: How does the choice of microbial strain influence the by-product profile?
A2: The inherent metabolic pathways of the chosen microorganism play a crucial role in the types and quantities of by-products formed.
-
Gluconobacter oxydans , a native producer, primarily faces challenges with acetate and gluconic acid formation, especially when using lignocellulosic hydrolysates containing mixed sugars.
-
Engineered Saccharomyces cerevisiae commonly struggles with xylitol production due to the activity of endogenous aldose reductases like GRE3p.[1][3]
-
Engineered Escherichia coli can have various by-products depending on the specific genetic modifications. Incomplete knockout of native xylose utilization pathways can lead to the diversion of xylose away from this compound.
-
Zymomonas mobilis , when engineered for this compound production, might produce lactate, which can interfere with biomass formation.
Troubleshooting Guides
Issue 1: High Levels of Xylitol Formation in Recombinant Saccharomyces cerevisiae
Symptoms:
-
Reduced yield of this compound.
-
Significant accumulation of xylitol in the fermentation broth, confirmed by HPLC analysis.
Root Cause: The primary cause is the activity of one or more endogenous aldose reductases, with the GRE3 gene product being a major contributor to the reduction of xylose to xylitol.[1][3]
Strategies to Reduce Xylitol Formation:
-
Genetic Modification (GRE3 Deletion):
-
Description: Deleting the GRE3 gene is a highly effective strategy to decrease xylitol formation.[1]
-
Expected Outcome: A significant reduction in xylitol production, often by as much as 50%.[1]
-
Experimental Protocol: A detailed protocol for GRE3 gene deletion using CRISPR/Cas9 is provided in the "Experimental Protocols" section.
-
-
Co-substrate Feeding:
-
Description: In some yeast strains, using a co-substrate like glucose or glycerol can help in cofactor regeneration (NADPH) for the xylose dehydrogenase enzyme, potentially favoring this compound production over xylitol.
-
Implementation: Introduce a controlled feed of the co-substrate during the fermentation.
-
Quantitative Data Summary:
| Strain Configuration | Key Genetic Modification | Xylitol Titer (g/L) | This compound Yield (g/g xylose) | Reference |
| S. cerevisiae Wild Type (Control) | - | ~4.8 | Low | [2] |
| S. cerevisiae Δgre3 | GRE3 gene deletion | Reduced by half | Increased | [1] |
| S. cerevisiae overexpressing GRE3 | - | Increased | Decreased | [2][4] |
Issue 2: Formation of By-products in Engineered Escherichia coli
Symptoms:
-
Low yield of this compound.
-
Presence of unexpected organic acids or residual xylose catabolites.
-
Slow or stalled conversion of xylose.
Root Cause:
-
Incomplete Blockage of Native Xylose Metabolism: The native pathway for D-xylose catabolism in E. coli involves xylose isomerase (xylA) and xylulokinase (xylB). If these are not knocked out, xylose will be diverted to the pentose phosphate pathway.
-
Catabolism of this compound: E. coli possesses native pathways that can degrade the produced this compound.
Strategies to Reduce By-product Formation:
-
Block Native Xylose Utilization:
-
Description: Knock out the xylA and xylB genes to prevent xylose from entering its native metabolic pathway.
-
Experimental Protocol: A detailed protocol for xylA and xylB gene knockout using Lambda Red recombineering is provided in the "Experimental Protocols" section.
-
-
Block this compound Degradation:
-
Description: Disrupt genes responsible for xylonic acid catabolism, such as those encoding xylonic acid dehydratase (yagE and yjhG).
-
Logical Workflow for Troubleshooting E. coli By-products
Caption: Troubleshooting workflow for by-product formation in E. coli.
Issue 3: Acetate and Gluconate Formation with Gluconobacter oxydans
Symptoms:
-
Decreased pH of the fermentation medium.
-
Presence of acetate and/or gluconate peaks in HPLC analysis.
Root Cause:
-
Acetate: Overflow metabolism, particularly at high xylose concentrations and under certain aeration conditions.
-
Gluconate: Presence of glucose in the feedstock, which G. oxydans readily oxidizes.
Strategies for Reduction:
-
Control of Fermentation Parameters:
-
pH Control: Maintaining the pH of the fermentation broth (e.g., around 5.5) can help mitigate the toxic effects of acid accumulation and potentially influence metabolic fluxes.
-
Aeration and Agitation: Optimizing oxygen supply is crucial. While oxygen is required for the oxidative conversion of xylose, excessive aeration can sometimes lead to increased acetate formation.
-
Substrate Feeding: A fed-batch strategy, where xylose concentration is maintained at an optimal level, can prevent overflow metabolism and reduce acetate formation.
-
-
Feedstock Purity:
-
Description: If gluconate is an issue, ensure the xylose feedstock has minimal glucose contamination. Pre-treatment or purification of lignocellulosic hydrolysates may be necessary.
-
Experimental Protocols
Protocol 1: GRE3 Gene Deletion in Saccharomyces cerevisiae using CRISPR/Cas9
This protocol provides a general framework. Specific plasmid vectors and gRNA sequences should be designed based on the yeast strain and available tools.
-
gRNA Design and Plasmid Construction:
-
Design a 20-bp guide RNA (gRNA) sequence targeting an exon of the GRE3 gene. Ensure it has high on-target and low off-target scores.
-
Clone the gRNA sequence into a yeast expression vector that also contains the Cas9 nuclease gene under a suitable promoter.
-
-
Preparation of Donor DNA:
-
Prepare a linear donor DNA fragment consisting of short homology arms (50-100 bp) flanking the GRE3 gene's upstream and downstream regions. This will be used for homology-directed repair to delete the gene.
-
-
Yeast Transformation:
-
Transform the yeast cells with the Cas9/gRNA plasmid and the linear donor DNA using the lithium acetate/PEG method.
-
Plate the transformed cells on a selective medium corresponding to the marker on the Cas9/gRNA plasmid.
-
-
Verification of Deletion:
-
Isolate genomic DNA from the resulting colonies.
-
Perform PCR using primers flanking the GRE3 gene. The wild-type will show a band corresponding to the full-length gene, while the deletion mutant will show a smaller band (or no band, depending on primer design).
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Experimental Workflow for GRE3 Deletion
Caption: Workflow for CRISPR/Cas9-mediated GRE3 gene deletion in S. cerevisiae.
Protocol 2: xylA and xylB Gene Knockout in E. coli using Lambda Red Recombineering
This protocol utilizes the pKD46 plasmid for expressing the Lambda Red enzymes and a kanamycin resistance cassette for selection.
-
Preparation of Electrocompetent Cells:
-
Grow E. coli harboring the pKD46 plasmid at 30°C in SOB medium to an OD600 of ~0.6.
-
Induce the expression of the Lambda Red enzymes by adding L-arabinose and shifting the temperature to 42°C for 15 minutes.
-
Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile water and 10% glycerol.
-
-
Generation of the Targeting Cassette:
-
Design primers to amplify a kanamycin resistance cassette from a template plasmid (e.g., pKD4). The primers should have 50-bp homology arms corresponding to the regions immediately upstream of xylA and downstream of xylB.
-
Perform PCR to generate the linear targeting cassette.
-
-
Electroporation and Recombination:
-
Electroporate the purified linear targeting cassette into the prepared electrocompetent E. coli cells.
-
Allow the cells to recover in SOC medium at 37°C for 1-2 hours.
-
-
Selection and Verification:
-
Plate the cells on LB agar containing kanamycin to select for successful recombinants.
-
Verify the knockout by colony PCR using primers that flank the xylA-xylB locus. The wild-type will show a smaller band than the knockout, which contains the inserted kanamycin cassette.
-
The resistance cassette can be subsequently removed using a FLP recombinase system if a markerless deletion is desired.
-
Metabolic Pathway for this compound Synthesis and By-product Formation
Caption: Key metabolic pathways in this compound synthesis.
References
- 1. Deletion of the GRE3 Aldose Reductase Gene and Its Influence on Xylose Metabolism in Recombinant Strains of Saccharomyces cerevisiae Expressing the xylA and XKS1 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylitol production by Saccharomyces cerevisiae overexpressing different xylose reductases using non-detoxified hemicellulosic hydrolysate of corncob - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
effect of pH on L-xylonic acid production and stability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on L-xylonic acid production. The information focuses on the critical role of pH in both the synthesis and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production?
The optimal pH for this compound production is dependent on the microorganism used in the fermentation process. For Gluconobacter oxydans, a commonly used bacterium for this purpose, the optimal pH is approximately 7.0. Maintaining a neutral pH is crucial for maximizing yield and productivity.
Q2: How does pH affect the stability of this compound?
This compound is susceptible to lactonization in acidic environments. At pH values below its pKa of approximately 3.65, a significant portion of the acid can convert into its corresponding γ- and δ-lactones. This can complicate downstream processing and quantification. While generally stable at neutral and mildly alkaline pH, extreme alkaline conditions can lead to degradation of sugar acids.
Q3: What are the common methods for controlling pH during fermentation?
Common methods for pH control in this compound fermentation include the addition of liquid bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), or the use of buffering agents such as calcium carbonate (CaCO₃). The choice of method depends on the scale of the fermentation and the specific requirements of the microbial strain.
Q4: Can I use a phosphate buffer system to control the pH?
While phosphate buffers can be effective in maintaining a stable pH, it is important to consider the potential for phosphate inhibition of the microbial culture at high concentrations. The optimal concentration should be determined experimentally for the specific strain being used.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Cause: Suboptimal pH of the fermentation medium.
Troubleshooting Steps:
-
Verify pH Sensor Calibration: Ensure your pH probe is properly calibrated before and during the fermentation run.
-
Monitor pH Continuously: Implement real-time pH monitoring to track any fluctuations. A significant drop in pH is expected as this compound is produced.
-
Implement Automated pH Control: Utilize a feedback control loop with a peristaltic pump to add a base solution (e.g., 2M NaOH) as the pH drops below the setpoint.
-
Consider Buffering Agents: For smaller-scale experiments, the addition of an appropriate amount of a buffering agent like CaCO₃ to the initial medium can help maintain a stable pH.
Issue 2: Inconsistent this compound Concentrations in Samples
Possible Cause: pH-dependent equilibrium between this compound and its lactones.
Troubleshooting Steps:
-
Sample Pre-treatment: Before analytical quantification (e.g., by HPLC), ensure that all lactones are converted back to the open-chain acid form. This can be achieved by treating the sample with a small amount of dilute NaOH and gently heating.
-
Standard Preparation: Prepare calibration standards in a similar matrix to the samples to account for any matrix effects on the acid-lactone equilibrium.
-
Consistent Sample Handling: Ensure all samples are handled and stored under the same conditions to minimize variability.
Issue 3: Sudden Crash in Fermentation Activity
Possible Cause: Rapid drop in pH leading to cellular stress or enzyme inhibition.
Troubleshooting Steps:
-
Review pH Control Strategy: A rapid pH drop indicates that the current control strategy is insufficient. Increase the responsiveness of the automated pH control system or the concentration of the base being added.
-
Investigate Mixing: Poor mixing in the bioreactor can lead to localized zones of low pH, stressing the cells. Ensure adequate agitation to maintain a homogenous environment.
-
Check for Contamination: Microbial contamination can sometimes lead to the production of other organic acids, causing a faster than expected pH drop.
Data Presentation
Table 1: Effect of pH on this compound Production by Gluconobacter oxydans
| pH | Xylose Conversion Yield (%) | Reference |
| < 5.5 | Dramatically Decreased | [1] |
| 6.5 | Optimal range noted in previous research | [1] |
| 7.0 | Nearly 100% | [1] |
Table 2: Optimal pH Conditions for Growth of Microorganisms Used in this compound Production
| Microorganism | Optimal pH Range for Growth |
| Gluconobacter oxydans | ~7.0 |
| Pseudomonas putida | 7.0 - 8.0 |
| Engineered Escherichia coli | 6.3 - 7.0 (on xylose) |
Experimental Protocols
Protocol 1: Fermentation of this compound using Gluconobacter oxydans**
-
Medium Preparation: Prepare a fermentation medium containing (per liter): 5.0 g yeast extract, 0.5 g MgSO₄, 1.0 g KH₂PO₄, 2.0 g K₂HPO₄, and 5.0 g (NH₄)₂SO₄. Add D-xylose to the desired initial concentration (e.g., 50 g/L). Sterilize the medium by autoclaving.[2]
-
Inoculation: Inoculate the sterile medium with a pre-culture of G. oxydans.
-
Fermentation Conditions: Maintain the temperature at 30°C.
-
pH Control: Continuously monitor the pH using a calibrated probe. Maintain the pH at a setpoint of 7.0 by the automated addition of 2M NaOH.
-
Sampling: Aseptically withdraw samples at regular intervals for analysis.
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
To ensure all lactones are hydrolyzed, add a small volume of 1M NaOH to the filtered sample to raise the pH to ~8-9 and incubate at 60°C for 30 minutes. Neutralize the sample with a corresponding amount of acid before injection.
-
-
HPLC Conditions:
-
Column: A suitable ion-exchange or reverse-phase column for organic acid analysis.
-
Mobile Phase: A common mobile phase is a dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) in ultrapure water.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: 30 - 60°C.
-
Detection: Refractive Index (RI) or Ultraviolet (UV) detector at a low wavelength (e.g., 210 nm).
-
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations.
Mandatory Visualizations
References
optimizing aeration and agitation in L-xylonic acid bioreactors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing aeration and agitation for L-xylonic acid production in bioreactors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue | Potential Causes | Recommended Actions |
| Low this compound Yield Despite High Cell Density | 1. Oxygen Limitation: The oxygen supply is insufficient for the high cell density, leading to a shift in metabolism away from xylonic acid production.[1][2][3] 2. pH Inhibition: Accumulation of this compound can significantly drop the pH of the culture medium, inhibiting enzyme activity and further production.[4] 3. Nutrient Limitation: Essential nutrients other than the primary carbon source may be depleted. | 1. Increase Aeration & Agitation: Gradually increase the aeration rate and agitation speed to improve the oxygen transfer rate (OTR). Consider using an enriched oxygen supply. Monitor the dissolved oxygen (DO) level to ensure it remains above the critical value for your specific microorganism. 2. Implement pH Control: Use an automated pH control system to maintain the optimal pH for your production strain, typically by the addition of a base like NaOH or CaCO3.[4] 3. Analyze Medium Composition: Review and optimize the fermentation medium to ensure all necessary nutrients are available in sufficient quantities throughout the fermentation process. |
| Foaming in the Bioreactor | 1. High Agitation/Aeration Rates: Excessive mechanical agitation and high gas flow can lead to foam formation.[5][6] 2. Medium Composition: Certain components of the culture medium, such as proteins and yeast extract, can act as surfactants and promote foaming.[5] 3. Cell Lysis: Release of intracellular proteins and other molecules due to cell death can contribute to foam. | 1. Optimize Agitation and Aeration: Find a balance that ensures adequate oxygen transfer without excessive foaming. 2. Use Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) to the bioreactor. It is best to use an automated foam detection and control system to avoid overuse, which can negatively impact the process.[7] 3. Modify Medium: If possible, consider reformulating the medium to reduce the concentration of foam-promoting components. |
| Inconsistent Batch-to-Batch Production | 1. Variability in Inoculum: Differences in the age, size, or viability of the inoculum can lead to inconsistent fermentation performance. 2. Inconsistent Operating Parameters: Minor deviations in aeration, agitation, temperature, or pH control between batches. 3. Substrate Quality: Variations in the composition or purity of the xylose source. | 1. Standardize Inoculum Preparation: Implement a strict protocol for inoculum preparation to ensure consistency. 2. Calibrate and Monitor Equipment: Regularly calibrate all sensors (DO, pH, temperature) and ensure that the bioreactor's control systems are functioning correctly. 3. Ensure Substrate Consistency: Use a consistent and high-quality source of xylose for your fermentations. |
| Low Cell Growth | 1. Inadequate Aeration/Agitation: Insufficient mixing and oxygen supply can limit cell growth. 2. Suboptimal pH or Temperature: The pH or temperature of the culture medium is outside the optimal range for the microorganism. 3. Presence of Inhibitors: The substrate or medium may contain inhibitory compounds. | 1. Increase Aeration and Agitation: Gradually increase to ensure proper mixing and oxygen availability. 2. Verify and Calibrate Controls: Ensure that the pH and temperature control systems are accurately maintaining the setpoints. 3. Analyze Substrate and Medium: Test for the presence of known inhibitors and consider a detoxification step if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are typical starting points for aeration and agitation rates for this compound production?
A1: The optimal rates are highly dependent on the specific microorganism, bioreactor geometry, and medium composition. However, based on published studies, a good starting point for Gluconobacter oxydans in a lab-scale bioreactor could be an agitation speed of 500 rpm and an aeration rate of 2.5 L/min.[8] For optimization, one study achieved a maximum specific productivity with an agitation speed of 728 rpm and an aeration rate of 7 L/min.[9]
Q2: How do I know if my culture is oxygen-limited?
A2: A key indicator of oxygen limitation is a sharp drop in the dissolved oxygen (DO) level to near zero, especially during the exponential growth phase. If increasing the agitation and/or aeration rate leads to an increase in this compound productivity, it is likely that the culture was oxygen-limited.[1]
Q3: Can excessive agitation harm my cells?
A3: Yes, excessive agitation can create high shear stress, which can damage microbial cells, particularly those that are more sensitive. This can lead to reduced viability and productivity. It is important to find an agitation speed that provides sufficient mixing and oxygen transfer without causing significant cell damage.[10]
Q4: What is the volumetric mass transfer coefficient (kLa), and why is it important?
A4: The volumetric mass transfer coefficient (kLa) is a critical parameter in fermentation that describes the efficiency of oxygen transfer from the gas phase to the liquid phase.[11] A higher kLa value indicates more efficient oxygen transfer. Determining and optimizing kLa is crucial for ensuring that the oxygen supply meets the demands of the growing culture, which is essential for maximizing this compound production.[1][11]
Q5: How can I measure the kLa in my bioreactor?
A5: The kLa can be determined experimentally using methods like the dynamic gassing-out method.[12][13] This involves sparging the medium with nitrogen to remove dissolved oxygen, then switching to air and measuring the rate at which the dissolved oxygen concentration increases over time.[14]
Experimental Protocols
Protocol for Optimizing Aeration and Agitation
This protocol outlines a systematic approach to optimizing aeration and agitation for this compound production.
-
Establish a Baseline:
-
Perform a fermentation run with initial, conservative parameters (e.g., 300 rpm agitation, 1 vvm aeration).
-
Monitor and record cell growth (OD600), xylose consumption, this compound production, and dissolved oxygen (DO) levels throughout the fermentation.
-
-
Vary Agitation Speed:
-
Keeping the aeration rate constant, perform a series of fermentations with varying agitation speeds (e.g., 300, 500, 700, 900 rpm).
-
For each run, monitor the key parameters mentioned in step 1.
-
Plot the final this compound concentration and productivity against the agitation speed to identify the optimal range.
-
-
Vary Aeration Rate:
-
Set the agitation speed to the optimum determined in step 2.
-
Perform a series of fermentations with varying aeration rates (e.g., 0.5, 1.0, 1.5, 2.0 vvm).
-
Monitor the key parameters as before.
-
Plot the final this compound concentration and productivity against the aeration rate to determine the optimal value.
-
-
Confirmation Run:
-
Perform a final fermentation run using the optimized agitation and aeration rates to confirm the improved performance.
-
Data Presentation
Table 1: Comparison of Process Conditions for Xylonic Acid Production
| Microorganism | Agitation (rpm) | Aeration (L/min) | Biomass Conc. (g/L) | Specific Productivity (g/gx⁻¹h⁻¹) | Reference |
| G. oxydans NL71 | 728 | 7 | 1.11 | 6.64 | [8] |
| G. oxydans DSM 2003 | 500 | 2.5 | 2.50 | 2.17 | [8] |
| G. oxydans NL71 | 500 | 3 | 2 | 2.35 | [8] |
| G. oxydans NL71 | 500 | 3 | 6 | 5.26 | [8] |
| G. oxydans NL71 | 300 | Not mentioned | 4 | 1.12 | [8] |
| G. oxydans NL71 | 300 | 1 | 10 | 0.71 | [8] |
Visualizations
Caption: Interplay of aeration and agitation on this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 3. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdclabs.com [cmdclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. scientificbio.com [scientificbio.com]
- 7. southforkinst.com [southforkinst.com]
- 8. isomerase.com [isomerase.com]
- 9. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
resolving contradictory data on L-xylonic acid degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic fate of L-xylonic acid. This resource provides troubleshooting guides and frequently asked questions to address common challenges and apparent contradictions in the data surrounding this compound degradation.
Frequently Asked Questions (FAQs)
Q1: Why is there so little information on this compound degradation compared to its D-isomer?
A1: The primary reason for the data disparity is the relative abundance and industrial relevance of D-xylose, the precursor to D-xylonic acid. D-xylose is a major component of hemicellulose in plant biomass, making its metabolic pathways a key focus for biofuel and biochemical production.[1] In contrast, L-xylose and its oxidation product, this compound, are less common in nature. Consequently, research has predominantly focused on the more industrially significant D-xylonic acid pathways.
Q2: Are there any established metabolic pathways for this compound degradation?
A2: Currently, there are no fully elucidated and widely accepted metabolic pathways for the complete degradation of this compound in any organism. The primary "contradiction" in the field is this significant knowledge gap. However, based on analogous pathways for D-xylonic acid and L-arabinose, we can hypothesize potential catabolic routes.
Q3: What are the likely initial enzymatic steps in this compound degradation?
A3: Based on the metabolism of similar pentose sugars, the initial steps in this compound degradation are likely to involve a dehydratase. In the known oxidative pathways for D-xylose and L-arabinose, a dehydratase acts on the corresponding sugar acid (D-xylonate or L-arabonate) to form a 2-keto-3-deoxy-pentonate intermediate.[1][2] It is plausible that a similar L-xylonate dehydratase exists.
Q4: How can I identify genes and enzymes involved in a novel pathway like this compound degradation?
A4: A combination of genomic and experimental approaches is recommended. This can include searching for gene clusters that are upregulated in the presence of this compound, followed by heterologous expression and biochemical characterization of the candidate enzymes.[3] Functional genomics and proteomics can also help identify proteins whose expression levels change in response to this compound.
Troubleshooting Guides
Issue 1: No observable degradation of this compound in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Lack of a specific transport system for this compound. | Verify cellular uptake of this compound using radiolabeled substrate or by measuring its concentration in the culture supernatant and cell lysate over time. |
| Absence of the necessary catabolic enzymes. | Perform genomic analysis to search for putative dehydratases, dehydrogenases, and aldolases that might act on this compound or its intermediates. Consider inducing gene expression with this compound. |
| Repression of the metabolic pathway by a preferred carbon source. | Grow the microorganism in a minimal medium with this compound as the sole carbon source to avoid catabolite repression. |
| Incorrect culture conditions (pH, temperature, aeration). | Optimize culture conditions. The activity of enzymes in related pathways, such as D-xylonic acid degradation, can be sensitive to pH.[4] |
Issue 2: Accumulation of an unknown intermediate during this compound metabolism.
| Possible Cause | Troubleshooting Step |
| Bottleneck in the metabolic pathway due to a slow or inhibited enzyme. | Identify the accumulated intermediate using analytical techniques like HPLC, GC-MS, or LC-MS. This can provide clues about the enzymatic step that is rate-limiting. |
| The intermediate is a dead-end product. | Characterize the chemical structure of the intermediate. It may be a product of a side reaction or the organism may lack the necessary enzymes for its further metabolism. |
Proposed this compound Degradation Pathways
Given the lack of established pathways for this compound degradation, we propose two hypothetical pathways based on the well-characterized metabolism of D-xylonic acid and L-arabinose. These models can serve as a starting point for experimental investigation.
Hypothetical Pathway 1: Analogy to the Weimberg Pathway
This pathway is analogous to the Weimberg pathway for D-xylose and L-arabinose degradation, which proceeds via an α-ketoglutarate semialdehyde intermediate.[1][2]
References
Technical Support Center: Enhancing Enzyme Stability for L-Xylonic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the enzymatic synthesis of L-xylonic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My L-xylose dehydrogenase (LXDH) activity rapidly declines during the reaction. What are the potential causes and solutions?
A1: Rapid loss of enzyme activity is a common issue, often stemming from operational instability. Key factors to investigate include:
-
Suboptimal Reaction Conditions: Enzymes have narrow optimal temperature and pH ranges. Deviations can lead to denaturation and loss of function.[1][2][3]
-
Thermal Instability: Many enzymes are not stable at elevated temperatures over long reaction times.
-
Cofactor Depletion: LXDH requires a cofactor, typically NADP+, for its catalytic activity.[4] If the cofactor is not regenerated, the reaction will cease.
-
Product Inhibition/Toxicity: High concentrations of this compound can inhibit enzyme activity or, in whole-cell systems, be toxic to the cells.[5]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Empirically determine the optimal pH and temperature for your specific LXDH. Start with reported conditions (e.g., pH 7, 25°C) and test a range around these values.[6]
-
Enhance Thermostability:
-
Immobilization: Immobilizing the enzyme on a solid support can significantly improve its thermal and operational stability.[6][7] Co-immobilization with a cofactor-regenerating enzyme is highly effective.[6]
-
Protein Engineering: Introduce mutations through site-directed or random mutagenesis to create more stable enzyme variants.[8]
-
-
Ensure Cofactor Regeneration:
-
Address Product Accumulation:
-
Continuous Product Removal: In a bioreactor setup, consider methods for in-situ product removal to keep concentrations below inhibitory levels.
-
Host Strain Engineering: For whole-cell systems, use adaptive laboratory evolution to select for strains with higher tolerance to this compound.[5]
-
Q2: I am observing low yields of this compound despite high initial enzyme activity. What could be the problem?
A2: Low final product yield, even with good initial reaction rates, often points to issues with enzyme stability over the full course of the reaction or pathway imbalances in whole-cell systems.
Troubleshooting Steps:
-
Assess Enzyme Stability Over Time: Take samples at various time points throughout the reaction and measure residual enzyme activity. This will help determine the enzyme's half-life under your experimental conditions.
-
Implement Stabilization Strategies: If stability is the issue, refer to the solutions in Q1, particularly enzyme immobilization. Co-immobilized systems have been shown to have a 4.5 times longer half-life compared to free enzymes.[6]
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Check for Cofactor Imbalance (Whole-Cell Systems): In recombinant organisms, the heterologous pathway for this compound production can create a cofactor imbalance, leading to the accumulation of byproducts and reduced yield.[9] Overexpression of enzymes that help regenerate the required cofactor can alleviate this issue.[9]
-
Optimize Gene Expression (Whole-Cell Systems): The expression levels of the enzymes in the pathway are critical.
Q3: What are the best methods for immobilizing enzymes for this compound synthesis?
A3: The choice of immobilization method depends on factors like cost, reusability, and the specific enzyme's properties. The most common methods include:
-
Adsorption: Involves physically binding the enzyme to a support material (e.g., silica, alumina) through weak forces like van der Waals interactions.[7][11] It's a simple and cheap method, but enzymes can detach with changes in pH or temperature.[7]
-
Covalent Binding: Forms strong, stable covalent bonds between the enzyme and the support. This method minimizes enzyme leakage.[11][12]
-
Entrapment: Physically confines the enzyme within a porous gel matrix (e.g., calcium alginate, polyacrylamide).[7][13] This protects the enzyme from the bulk environment.
-
Cross-Linking: Uses a chemical cross-linker (e.g., glutaraldehyde) to create bonds between enzyme molecules, forming aggregates (CLEAs). This is a support-free method.[11]
For this compound synthesis, co-immobilization of xylose dehydrogenase (XDH) and alcohol dehydrogenase (ADH) on magnetite-silica core-shell particles has proven highly effective, significantly enhancing stability and allowing for easy separation using a magnet.[6]
Data on Enzyme Stability Improvement
The following tables summarize quantitative data from studies aimed at improving enzyme stability and efficiency in xylonic acid production.
Table 1: Comparison of Free vs. Co-immobilized Enzymes (XDH and ADH)
| Parameter | Free Enzymes System | Co-immobilized System | Improvement Factor | Reference |
| Optimal pH Range | Narrower | Broader (6.0 - 8.0) | - | [6] |
| Optimal Temperature Range | Narrower | Broader (15 - 35 °C) | - | [6] |
| Xylonic Acid Production | Base (e.g., <3.3 mM) | > 4.1 mM | > 25% | [6] |
| Half-life | Base | 4.5x longer | 4.5x | [6] |
| Inactivation Constant (k_D) | 0.0141 1/min | 0.0046 1/min | 4x smaller | [6] |
| Activity after 5 Cycles | Lower | > 65% of initial | - | [6] |
| Storage Stability (20 days) | Lower | > 60% of initial | - | [6] |
Table 2: Enhancement of D-xylonate Dehydratase Activity via Protein Engineering
| Enzyme Variant | Substrate Consumption | Improvement vs. Wild-Type | Reference |
| Wild-Type (YjhG) | Base | - | [14] |
| Mutant A176S | 1.68 g/L | 1.56-fold | [14] |
| Mutant T325F | - | 1.82-fold | [14] |
Experimental Protocols
Protocol 1: Co-immobilization of Xylose Dehydrogenase (XDH) and Alcohol Dehydrogenase (ADH)
This protocol describes a general method for co-immobilizing XDH and ADH on functionalized magnetic particles, based on the literature.[6]
Materials:
-
Magnetite-silica core-shell particles
-
Purified Xylose Dehydrogenase (XDH)
-
Purified Alcohol Dehydrogenase (ADH)
-
Phosphate buffer (pH 7.0)
-
Glutaraldehyde solution (cross-linking agent)
-
Bovine Serum Albumin (BSA) for blocking
-
Magnetic separator
Procedure:
-
Support Activation: Functionalize the magnetite-silica particles with amino groups using an appropriate silane agent.
-
Enzyme Solution Preparation: Prepare a solution containing both XDH and ADH in phosphate buffer. A 2:1 ratio of XDH to ADH has been shown to be effective.[6]
-
Immobilization:
-
Add the activated magnetic particles to the enzyme solution.
-
Allow the mixture to incubate with gentle shaking for a specified time (e.g., 2-4 hours) at a cool temperature (e.g., 4°C) to allow for physical adsorption.
-
-
Cross-linking (Optional but Recommended):
-
Add glutaraldehyde to the mixture to covalently cross-link the enzymes to the support and to each other. This enhances stability and prevents leaching.
-
Incubate for an additional period (e.g., 1 hour).
-
-
Washing and Blocking:
-
Use a magnetic separator to collect the particles.
-
Wash the particles several times with phosphate buffer to remove any unbound enzymes.
-
Incubate the particles in a BSA solution to block any remaining active sites on the support, preventing non-specific binding in subsequent reactions.
-
Wash again with buffer to remove excess BSA.
-
-
Storage: Store the co-immobilized enzymes in buffer at 4°C until use.
Protocol 2: Site-Directed Mutagenesis for Improved Enzyme Activity
This protocol outlines a general workflow for creating specific mutations in an enzyme to enhance its catalytic properties, based on common molecular biology techniques.[14]
Materials:
-
Expression vector containing the gene for the target enzyme (e.g., xylonate dehydratase).
-
Custom-synthesized mutagenic primers.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
Appropriate growth media and antibiotics.
-
Protein expression and purification reagents.
Procedure:
-
Primer Design: Design primers that contain the desired mutation and are complementary to the template DNA on either side of the mutation site.
-
Mutagenic PCR:
-
Perform PCR using the expression vector as a template, the mutagenic primers, and a high-fidelity DNA polymerase.
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the original parental plasmid DNA (which was isolated from E. coli) but not the newly synthesized, unmethylated, mutated plasmid DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Screening and Sequencing:
-
Plate the transformed cells on selective media and grow overnight.
-
Isolate plasmid DNA from several colonies.
-
Sequence the plasmid DNA to confirm that the desired mutation has been successfully incorporated and that no other mutations were introduced.
-
-
Protein Expression and Characterization:
-
Express the mutant protein from the sequence-verified plasmid.
-
Purify the mutant protein.
-
Perform enzyme assays to compare the activity, stability, and kinetics of the mutant enzyme to the wild-type enzyme.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key strategies for enhancing enzyme stability.
Caption: General experimental workflow for enzyme immobilization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. L-xylose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioconversion of xylose to xylonic acid via co-immobilized dehydrogenases for conjunct cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. strategies-for-increasing-the-stability-of-enzymes - Ask this paper | Bohrium [bohrium.com]
- 9. Decreased Xylitol Formation during Xylose Fermentation in Saccharomyces cerevisiae Due to Overexpression of Water-Forming NADH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Engineering of Zymomonas mobilis for Xylonic Acid Production from Lignocellulosic Hydrolysate [mdpi.com]
- 11. An Overview of Techniques in Enzyme Immobilization [e-asct.org]
- 12. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immobilization techniques | PPTX [slideshare.net]
- 14. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Xylonic Acid Producing Microorganisms: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient microbial production of L-xylonic acid, a versatile platform chemical, is a topic of significant interest. This guide provides an objective comparison of key microorganisms utilized for this compound production, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the selection and development of optimal production strategies.
Performance Comparison of this compound Producing Microorganisms
The selection of a microbial chassis is a critical factor in developing a robust and economically viable process for this compound production. Both native producers and engineered microorganisms have demonstrated potential, each with distinct advantages and disadvantages. The following table summarizes the performance of several key microorganisms in producing this compound, highlighting their production titers, yields, and productivities under various fermentation conditions.
| Microorganism | Strain Type | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans | Native Producer | Batch | Xylose (100 g/L) | 109 | 1.1 | 2.5 | [1] |
| Native Producer | Fed-batch | Xylose | 586 | - | 4.7 | [2][3] | |
| Escherichia coli | Engineered | Fed-batch | Xylose (30 g/L) | 27.3 | ~0.91 | 1.8 | |
| Komagataella phaffii | Engineered | Fed-batch | Xylose | 171 | - | - | [2] |
| Engineered | Batch | Xylose (40 g/L) | 37.1 | 0.96 | - | [4] | |
| Zymomonas mobilis | Engineered | Bioreactor | Xylose (54.3 g/L) | 56.4 | 1.08 | - | [4] |
| Pseudomonas putida | Native Producer | Continuous | Xylose | ~0.4 | ~1.0 | ~1.9 | [1] |
Metabolic Pathways for this compound Production
The microbial conversion of D-xylose to this compound primarily involves a two-step oxidation process. Understanding the specific enzymes and cofactors involved in these pathways is crucial for targeted metabolic engineering efforts to improve production efficiency.
Gluconobacter oxydans
Gluconobacter oxydans utilizes a periplasmic, membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose/xylose dehydrogenase for the direct oxidation of xylose to xylonolactone. This is followed by hydrolysis to xylonic acid, which can be spontaneous or catalyzed by a lactonase.
Caption: this compound production pathway in Gluconobacter oxydans.
Engineered Escherichia coli
In engineered E. coli, the pathway typically involves the expression of a cytosolic NAD(P)+-dependent xylose dehydrogenase (XDH) to convert D-xylose to L-xylonolactone, followed by hydrolysis to this compound by a co-expressed xylonolactonase (XLA).
Caption: Engineered this compound pathway in Escherichia coli.
Engineered Komagataella phaffii
Similar to E. coli, the production pathway in the yeast K. phaffii is established by introducing heterologous genes for a xylose dehydrogenase and a xylonolactonase, directing the carbon flux from xylose to this compound in the cytosol.
Caption: Engineered this compound pathway in Komagataella phaffii.
Experimental Protocols
A systematic approach to evaluating and comparing different microbial strains for this compound production is essential. The following outlines a general experimental workflow and provides detailed methodologies for key experiments.
Experimental Workflow
Caption: General experimental workflow for comparative analysis.
Detailed Methodologies
1. Inoculum Preparation:
-
Objective: To prepare a healthy and active seed culture for inoculation of the main fermentation.
-
Protocol:
-
A single colony of the microbial strain is picked from a fresh agar plate and inoculated into a sterile test tube containing 5-10 mL of appropriate seed medium (e.g., LB for E. coli, YPD for yeast).
-
The tube is incubated at the optimal growth temperature and shaking speed (e.g., 37°C and 200 rpm for E. coli) for 8-12 hours.
-
The seed culture is then transferred to a larger volume of seed medium in a shake flask (typically 1-5% v/v) and incubated under the same conditions until it reaches the mid-exponential growth phase (e.g., OD600 of 0.6-0.8 for E. coli).
-
2. Fed-Batch Fermentation:
-
Objective: To achieve high cell density and high product titer by controlled feeding of a concentrated substrate solution.
-
Protocol (Example for engineered E. coli):
-
A bioreactor containing sterile fermentation medium is inoculated with the prepared seed culture. The initial batch phase allows for initial cell growth.
-
The fermentation is carried out at a controlled temperature (e.g., 37°C for growth, then reduced to 30°C for production), pH (maintained at a setpoint, e.g., 7.0, by automated addition of acid/base), and dissolved oxygen (DO) level (maintained above a certain percentage, e.g., 20%, by adjusting agitation and airflow).
-
Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), the fed-batch phase is initiated.
-
A concentrated solution of D-xylose is fed into the bioreactor at a predetermined rate (e.g., exponential feeding to maintain a constant specific growth rate).
-
If the production pathway is under the control of an inducible promoter, the inducer (e.g., IPTG) is added to the culture to initiate this compound production.
-
Samples are taken aseptically at regular intervals for analysis of cell density, substrate consumption, and product formation.
-
3. Analytical Method: High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the concentrations of D-xylose and this compound in the fermentation broth.
-
Protocol:
-
Sample Preparation: Fermentation samples are centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter.
-
HPLC System: An HPLC system equipped with a suitable column (e.g., an organic acid analysis column like Aminex HPX-87H) and a refractive index (RI) or ultraviolet (UV) detector is used.[5]
-
Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄) is typically used as the mobile phase.[5]
-
Analysis: A known volume of the prepared sample is injected into the HPLC system. The retention times and peak areas of D-xylose and this compound are compared to those of standard solutions of known concentrations to determine their concentrations in the sample.[3][5][6]
-
This comprehensive guide provides a foundation for researchers to compare and select the most suitable microbial platform for this compound production. The provided data, pathway diagrams, and experimental protocols are intended to facilitate informed decision-making and accelerate the development of efficient and scalable bioprocesses.
References
- 1. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the microbial production of xylonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to L-Xylonic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-xylonic acid, a key intermediate in various biotechnological and pharmaceutical processes, is crucial for process optimization, quality control, and research applications. This guide provides a comprehensive comparison of four common analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Capillary Electrophoresis (CE). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your specific research needs.
Method Comparison
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, available equipment, and throughput needs. The following table summarizes the key performance parameters of the four discussed methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay (Hydroxamate Method) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity and detection by UV/Vis or pulsed amperometry. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Colorimetric detection of the ferric-hydroxamate complex formed from this compound. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Linearity | R² ≥ 0.9993 (0.1 - 12.5 mg/L)[1] | High linearity is achievable with proper derivatization and internal standards. | Linear correlation observed in the 0.1-0.8 μM range for hydroxamic acid.[2] | Good linearity is expected for organic acids. |
| Limit of Detection (LOD) | 0.01 - 0.03 mg/L[1] | Typically in the low µg/L to ng/L range, highly dependent on derivatization and instrument sensitivity. | Dependent on the specific protocol and spectrophotometer sensitivity. | Generally in the low mg/L range. |
| Limit of Quantification (LOQ) | 0.04 - 0.10 mg/L[1] | Typically in the µg/L range. | Dependent on the specific protocol and spectrophotometer sensitivity. | Generally in the low to mid mg/L range. |
| Accuracy (Recovery) | 91.25% - 108.81%[1] | High accuracy can be achieved with the use of appropriate internal standards. | Dependent on the purity of enzymes and standards. | Generally good for simple matrices. |
| Precision (RSD) | 0.04% - 6.07%[1] | Typically <15% RSD with a validated method. | Dependent on pipetting accuracy and reaction conditions. | Typically <5% RSD. |
| Sample Preparation | Filtration, dilution. | Extraction, drying, derivatization. | Minimal, direct addition of reagents. | Filtration, dilution. |
| Analysis Time | ~20-30 minutes per sample. | ~30-60 minutes per sample (including derivatization). | ~30-60 minutes for a set of samples. | ~10-20 minutes per sample. |
| Advantages | Robust, reproducible, widely available, simultaneous analysis of other compounds. | High sensitivity and selectivity, structural confirmation. | High specificity, simple, low cost. | High separation efficiency, short analysis time, low sample and reagent consumption. |
| Disadvantages | Moderate sensitivity for some detectors. | Requires derivatization, complex sample preparation. | Indirect measurement, potential for interference. | Lower sensitivity compared to MS-based methods, matrix effects can be an issue. |
Experimental Protocols
High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)
This method is suitable for the simultaneous quantification of this compound and other carbohydrates in fermentation broths.[1][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Pulsed Amperometric Detector (PAD) with a gold electrode
-
Anion-exchange column (e.g., CarboPac™ PA-10, 250 mm × 2 mm)[1]
-
Guard column (e.g., CarboPac™ PA-10 guard, 50 mm × 2 mm)[3]
Reagents:
-
Sodium hydroxide (NaOH), 50% (w/w) solution
-
Sodium acetate (NaOAc), anhydrous
-
This compound standard
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Eluent A: 200 mM NaOH.
-
Eluent B: 1 M NaOAc in 200 mM NaOH.
-
Degas all eluents before use.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in ultrapure water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 12.5 mg/L.[1]
-
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.[3]
-
Dilute the filtered sample with ultrapure water to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity and requires a derivatization step to make this compound volatile.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m × 0.25 mm × 0.25 µm)
Reagents:
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound standard
-
Internal standard (e.g., sorbitol)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., pyridine).
-
Prepare calibration standards by adding varying amounts of the this compound stock solution and a fixed amount of the internal standard to vials.
-
-
Sample Preparation:
-
Lyophilize an aliquot of the aqueous sample (e.g., fermentation broth supernatant).
-
Add a known amount of the internal standard to the dried sample.
-
-
Derivatization:
-
Add 100 µL of pyridine to each dried standard and sample vial and vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Seal the vials and heat at 70 °C for 1 hour.
-
Cool the vials to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound derivative.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Enzymatic Assay (Hydroxamate Method)
This colorimetric assay is based on the reaction of this compound (in its lactone form) with hydroxylamine to form a hydroxamate, which then complexes with ferric ions to produce a colored compound.[2][4]
Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~540 nm.
-
Water bath or incubator.
Reagents:
-
Hydroxylamine hydrochloride solution (e.g., 2 M).
-
Sodium hydroxide (NaOH) solution (e.g., 3.5 M).
-
Hydrochloric acid (HCl) solution (e.g., 4 M).
-
Ferric chloride (FeCl₃) solution (e.g., 0.37 M in 0.1 M HCl).
-
This compound standard.
Procedure:
-
Lactone Formation (if necessary):
-
Acidify the sample containing this compound to a low pH (e.g., pH 2) and heat to promote the formation of L-xylonolactone.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound and prepare a series of calibration standards.
-
-
Assay Procedure:
-
In a microplate or test tubes, mix equal volumes of the sample/standard and an alkaline hydroxylamine solution (prepared by mixing equal volumes of hydroxylamine hydrochloride and NaOH solutions).
-
Incubate at room temperature for 10 minutes.
-
Add a volume of HCl to neutralize the mixture.
-
Add a volume of the ferric chloride solution and mix well.
-
Measure the absorbance at approximately 540 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Capillary Electrophoresis (CE)
CE offers rapid separation of charged species like this compound with high efficiency.
Instrumentation:
-
Capillary Electrophoresis system with a UV/Vis or Diode Array Detector (DAD).
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Background Electrolyte (BGE): e.g., 25 mM phosphate buffer at pH 7, containing an electroosmotic flow (EOF) modifier like cetyltrimethylammonium bromide (CTAB).
-
This compound standard.
-
Sodium hydroxide (NaOH) for capillary conditioning.
-
Ultrapure water.
Procedure:
-
Capillary Conditioning:
-
Rinse the capillary sequentially with 1 M NaOH, ultrapure water, and the BGE.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution and calibration standards of this compound in the BGE.
-
Filter and dilute samples as described for the HPLC method.
-
-
Electrophoretic Conditions:
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: -25 kV (for anionic separation with EOF reversal).
-
Capillary Temperature: 25 °C.
-
Detection: Indirect or direct UV detection at an appropriate wavelength (e.g., 214 nm).
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Visualizations
References
- 1. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
L-Xylonic Acid vs. Gluconic Acid: A Comparative Guide for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and bio-based chemicals has brought L-xylonic acid to the forefront as a promising alternative to the well-established gluconic acid in various industrial applications. Both are sugar acids with similar molecular structures, leading to overlapping functionalities. This guide provides an objective comparison of their performance in key industrial sectors, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, derivable from renewable lignocellulosic biomass, presents itself as a viable, green alternative to gluconic acid, which is primarily produced from glucose.[1] While their applications as concrete admixtures and chelating agents are similar, their performance characteristics show subtle but important differences. This guide will delve into these distinctions to aid in the selection of the appropriate acid for specific industrial needs.
Performance Comparison: Concrete Admixtures
One of the significant shared applications of this compound and gluconic acid is in the construction industry, where they function as water reducers and set retarders for concrete.
Quantitative Data
| Performance Metric | This compound (as Calcium Xylonate) | Gluconic Acid (as Sodium Gluconate) | Lignosulfonate (Reference) | Test Conditions |
| Water-Reducing Capability | 14% - 16% at 0.2% dosage | Data for direct comparison not available in the same study | ~14-16% (at 0.3% dosage for similar performance) | Dosage as a mass fraction of cement. |
| Initial Setting Time | Delayed by 76% at 0.10% dosage | Pronounced retarding effect | Compared to a control group without admixture. | |
| Final Setting Time | Delayed by 136% at 0.10% dosage | Pronounced retarding effect | Compared to a control group without admixture. | |
| 28-day Compressive Strength | ~27% increase over control group | Similar to control group | 5-10% lower than XA group | At the same slump (workability). |
| Concrete Slump (Workability) | Higher slump than sodium gluconate at the same dosage | Lower slump than xylonic acid at the same dosage | Lower slump than xylonic acid at the same dosage | Cement factor = 334.6 kg/m ³, w/c = 0.567. |
Experimental Protocols
Cement Paste Setting Time (Vicat Needle Test - based on GB/T 1346)
-
Preparation of Cement Paste: A standard cement paste is prepared with a specific water-to-cement ratio. The admixture (this compound or gluconic acid) is added at varying dosages (e.g., 0.05% to 0.2% by mass of cement).
-
Initial Setting Time: The Vicat needle is gently lowered onto the surface of the cement paste in the mold. The initial set is defined as the time when the needle penetrates to a point 5 ± 1 mm from the bottom of the mold.
-
Final Setting Time: The final set is determined as the time when the needle, upon application, makes an impression on the surface of the test block, while the attachment with the cutting edge fails to do so.
Concrete Compressive Strength (ASTM C39/C39M)
-
Concrete Mix Design: A standard concrete mix is designed with a specific cement factor, water-to-cement ratio, and aggregate proportions. The admixture is incorporated into the mix.
-
Casting of Cylindrical Specimens: The concrete is cast into cylindrical molds (e.g., 100 mm x 200 mm).
-
Curing: The specimens are cured under standard conditions (e.g., 20 ± 2 °C and ≥95% relative humidity) for specified durations (e.g., 7 and 28 days).
-
Compression Test: The cured cylindrical specimens are placed in a compression testing machine and loaded until failure. The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
Concrete Slump Test (ASTM C143/C143M)
-
Filling the Slump Cone: The slump cone is filled with fresh concrete in three layers of approximately equal volume. Each layer is tamped 25 times with a standard tamping rod.
-
Lifting the Cone: The cone is lifted vertically upwards in a smooth motion.
-
Measuring the Slump: The slump is the distance the concrete subsides from its original height after the cone is removed.
Performance Comparison: Chelating Agents
Both this compound and gluconic acid are effective chelating agents, capable of forming stable complexes with metal ions. This property is valuable in various industries, including cleaning, pharmaceuticals, and food processing, to prevent precipitation and stabilize formulations.
Quantitative Data
A direct comparison of the stability constants for a wide range of metal ions is limited by the availability of data for this compound. However, a comparison of their acidity constants (pKa) provides insight into their chelating potential at different pH levels.
| Property | This compound | Gluconic Acid | Significance |
| First pKa (Carboxylic Acid Group) | 3.56 ± 0.07 | 3.74 ± 0.06 | A lower pKa suggests that this compound is a slightly stronger acid and its carboxylate group is more readily available for chelation at a lower pH compared to gluconic acid. |
| Second pKa (Hydroxyl Group) | 8.58 ± 0.12 | 7.06 ± 0.08 | The lower second pKa of gluconic acid indicates that one of its hydroxyl groups deprotonates at a lower pH, potentially contributing to its strong chelating ability in alkaline conditions. |
Stability Constants (log β) for Gluconic Acid with Various Metal Ions:
| Metal Ion | log β (pH 7) | log β (pH 13.3) |
| Fe(III) | 24 - 38 (M1Gl1) | - |
| U(VI) | 19.9 ± 2 | - |
| Co(II) | 13 - 20 (M1Gl1) | - |
| Ce(III) | 13 - 20 (M1Gl1) | 43.9 (M2Gl1) |
| Eu(III) | 24 - 38 (M1Gl1) | - |
| Ho(III) | - | 49.8 (M2Gl1) |
| Cd(II) | - | 13 - 20 (M1Gl1) |
Experimental Protocols
Determination of Stability Constants (Potentiometric Titration)
-
Solution Preparation: Prepare solutions of the ligand (this compound or gluconic acid), the metal salt of interest, and a standard base (e.g., NaOH) of known concentrations. An inert electrolyte is used to maintain a constant ionic strength.
-
Titration: Titrate the solution containing the ligand and the metal ion with the standard base.
-
pH Measurement: Monitor the pH of the solution throughout the titration using a calibrated pH meter and a glass electrode.
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants are calculated from the titration curves by analyzing the displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone.
Production Workflows
Both this compound and gluconic acid are primarily produced through biotechnological routes, specifically microbial fermentation.
References
A Comparative Guide to the Synthesis of L-Xylonic Acid: Chemical vs. Biological Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of L-xylonic acid, a versatile platform chemical, is of significant interest. This guide provides an objective comparison of the two primary production methods: chemical and biological synthesis. We will delve into the performance of each, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research and development needs.
This compound, a five-carbon sugar acid derived from the oxidation of L-xylose, holds considerable promise in the pharmaceutical, food, and chemical industries. Its applications range from being a precursor for the synthesis of valuable chemicals like 1,2,4-butanetriol to its use in the production of polymers. The choice between chemical and biological synthesis routes depends on a variety of factors including desired yield, purity, scalability, and environmental impact.
At a Glance: Comparing Chemical and Biological Synthesis
| Parameter | Chemical Synthesis (Catalytic Oxidation) | Biological Synthesis (Microbial Fermentation) |
| Catalyst/Biocatalyst | Noble metals (e.g., Gold, Platinum) on supports (e.g., ZrO2, Carbon) | Whole-cell microorganisms (e.g., Gluconobacter oxydans, Pseudomonas fragi, engineered E. coli) or isolated enzymes (e.g., xylose dehydrogenase) |
| Reaction Conditions | Higher temperatures (e.g., 100-150°C) and pressures (e.g., 20-50 bar O2), often in alkaline conditions (e.g., pH 12.5)[1][2] | Milder conditions, typically near ambient temperatures (e.g., 30°C) and physiological pH (e.g., 5-7)[1] |
| Yield & Selectivity | High selectivity can be achieved (e.g., up to 87.8% for xylonic acid)[2]. Complete conversion of xylose is possible[1]. | Yields can be high, with some engineered strains approaching theoretical maximums. However, byproduct formation can occur. |
| Productivity | Generally higher reaction rates compared to biological processes[1]. | Productivity can be a limitation, with typical values in the range of 0.3–5 g L⁻¹ h⁻¹[1]. However, optimization of fermentation conditions can significantly improve this. |
| Downstream Processing | Typically involves catalyst removal and product purification from the reaction mixture. | Requires separation of biomass, followed by purification of this compound from the fermentation broth, which can be complex and costly. |
| Environmental Impact | Can involve harsh chemicals, high energy consumption, and the use of heavy metal catalysts. | Generally considered more environmentally friendly, utilizing renewable resources and operating under milder conditions. |
In-Depth Performance Data
Chemical Synthesis Performance
| Catalyst | Support | Temperature (°C) | Pressure (bar O₂) | pH | Xylose Conversion (%) | Xylonic Acid Selectivity (%) | Reference |
| Au | Carbon | 25 | N/A (Electrocatalytic) | 12.5 | 49.4 | 87.8 | [2] |
| Pt | ZrO₂ | Ambient | N/A (in situ H₂ generation) | Alkaline | 100 | Equivalent to xylitol | [1] |
| Au-based | Various | 100-150 | 20-50 | Alkaline | ~0.6 wt% xylose | - | [1] |
Biological Synthesis Performance
| Microorganism | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Time (h) | Reference |
| Gluconobacter oxydans | 66.42 | - | - | - | |
| Gluconobacter oxydans NL71 | 88.44 | - | 6.64 (specific productivity, g/gx⁻¹h⁻¹) | 12 | [3][4] |
| Engineered E. coli | 39.2 | - | 1.09 | 36 |
Experimental Protocols
Chemical Synthesis: Heterogeneous Catalytic Oxidation of L-Xylose
This protocol is a generalized representation based on common practices in heterogeneous catalysis for sugar oxidation.
1. Catalyst Preparation:
-
A supported noble metal catalyst (e.g., 5% Pt on ZrO₂) is prepared using standard impregnation or deposition-precipitation methods. The catalyst is then dried and calcined.
2. Reaction Setup:
-
A high-pressure batch reactor is charged with a solution of L-xylose in an alkaline aqueous medium (e.g., pH 12.5 adjusted with NaOH).
-
The prepared catalyst is added to the solution.
3. Reaction Execution:
-
The reactor is sealed, purged, and pressurized with oxygen (e.g., 20-50 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 100-150°C) and stirred vigorously to ensure good mass transfer.
-
The reaction is monitored by taking periodic samples for analysis.
4. Product Analysis and Purification:
-
After the reaction, the catalyst is separated by filtration.
-
The concentration of this compound and remaining L-xylose in the liquid phase is determined by High-Performance Liquid Chromatography (HPLC).
-
The product is purified from the reaction mixture, which may involve neutralization, crystallization, or chromatographic techniques.
Biological Synthesis: Fermentation of L-Xylose using Gluconobacter oxydans
This protocol is based on the fermentation process using Gluconobacter oxydans.
1. Inoculum Preparation:
-
Gluconobacter oxydans is cultured in a suitable seed medium (e.g., containing sorbitol and yeast extract) at 30°C with shaking for 24 hours[4].
2. Fermentation Medium:
-
A production medium containing L-xylose as the primary carbon source, along with other necessary nutrients (e.g., yeast extract, mineral salts), is prepared and sterilized.
3. Fermentation Process:
-
The production medium in a fermenter is inoculated with the prepared seed culture.
-
The fermentation is carried out at a controlled temperature (e.g., 30°C) and pH (e.g., maintained at 5.5-6.0 with the addition of CaCO₃ or NaOH).
-
Aeration and agitation are critical and are optimized to ensure sufficient oxygen supply for the oxidative conversion (e.g., 728 rpm agitation, 7 L/min aeration)[3][4].
4. Monitoring and Analysis:
-
Samples are withdrawn aseptically at regular intervals to monitor cell growth (OD₆₀₀), L-xylose consumption, and this compound production using HPLC.
5. Downstream Processing:
-
After the fermentation is complete, the bacterial cells are removed from the broth by centrifugation or microfiltration.
-
The cell-free broth containing this compound is then subjected to purification steps, such as ion exchange chromatography or bipolar membrane electrodialysis, to recover the final product[3][4][5].
Visualizing the Synthesis Pathways
To better understand the workflows and transformations involved in each synthesis method, the following diagrams are provided.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow and cellular pathway for the biological synthesis of this compound.
Conclusion
Both chemical and biological synthesis routes offer viable methods for the production of this compound, each with its own set of advantages and disadvantages. Chemical synthesis, characterized by high reaction rates and potentially high selectivity, operates under harsh conditions and may raise environmental concerns. In contrast, biological synthesis provides a greener alternative with milder reaction conditions, though it often faces challenges in terms of productivity and downstream processing costs.
For researchers and drug development professionals, the choice of synthesis method will ultimately depend on the specific requirements of their application. For rapid, small-scale synthesis where high purity is paramount and environmental impact is a secondary concern, chemical synthesis may be preferable. For large-scale, sustainable production, and applications where the use of "green" chemicals is advantageous, biological synthesis, despite its current limitations, represents a more promising long-term solution. Further research into catalyst development for chemical routes and strain engineering and process optimization for biological methods will continue to enhance the efficiency and economic viability of this compound production.
References
- 1. Simultaneous Coproduction of Xylonic Acid and Xylitol: Leveraging In Situ Hydrogen Generation and Utilization from Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyx.jyu.fi [jyx.jyu.fi]
- 3. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 4. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Preparation of Xylonic Acid from Xylonate Fermentation Broth by Bipolar Membrane Electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Standards for L-Xylonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of L-xylonic acid, a key intermediate in various metabolic pathways and a potential biomarker. In the absence of direct comparative studies on commercially available this compound standards, this document focuses on the cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The data presented herein is a representative synthesis derived from established analytical validation principles for similar organic acids.
Data Presentation: Comparison of Analytical Methods
The performance of HPLC-UV and LC-MS/MS for the analysis of this compound was evaluated based on key validation parameters. The following table summarizes the comparative data, illustrating the strengths and limitations of each technique.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ||
| 0.9982 - 0.9997 | > 0.999 | |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.05 ng/mL |
| Accuracy (% Recovery) | 95.8% - 104.2% | 98.5% - 101.8% |
| Precision (% RSD) | ||
| - Intra-day | < 2.5% | < 1.8% |
| - Inter-day | < 4.0% | < 3.2% |
| Specificity | Moderate; potential for interference from co-eluting compounds. | High; mass-to-charge ratio detection provides excellent specificity. |
| Sample Throughput | Lower | Higher |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for the validation of HPLC-UV and LC-MS/MS for this compound analysis are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and sample matrices.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover a linear range (e.g., 1.5 µg/mL to 100 µg/mL).
-
Validation Procedure:
-
Linearity: Analysis of calibration standards in triplicate to establish the concentration range over which the detector response is proportional to the analyte concentration.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Assessed by spike-recovery experiments at three concentration levels (low, medium, and high).
-
Precision: Evaluated by analyzing replicate injections of quality control (QC) samples at three concentrations on the same day (intra-day) and on three different days (inter-day).
-
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled analog) are monitored.
-
Injection Volume: 5 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) and an internal standard are prepared. Calibration standards are prepared by serial dilution to cover a linear range (e.g., 0.05 ng/mL to 500 ng/mL).
-
Validation Procedure: The same validation parameters as the HPLC-UV method are assessed, with the inclusion of matrix effect evaluation to ensure that components in the sample matrix do not interfere with the ionization of the analyte.
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound analysis.
Caption: Workflow for cross-validating HPLC-UV and LC-MS/MS methods.
Simplified Metabolic Pathway of this compound
This diagram depicts a simplified metabolic pathway involving this compound, highlighting its formation from L-xylose.
Caption: Simplified metabolic pathway of this compound formation.
A Comparative Study of Xylose Dehydrogenase for L-Xylonic Acid Production
For Researchers, Scientists, and Drug Development Professionals
The enzymatic production of L-xylonic acid, a versatile platform chemical with applications in the pharmaceutical and food industries, has garnered significant interest. At the heart of this bioconversion is the enzyme D-xylose dehydrogenase (XDH), which catalyzes the initial oxidation of D-xylose. This guide provides a comparative analysis of XDH from various microbial sources, presenting key performance data to aid in the selection of a suitable biocatalyst for this compound production.
Biochemical Pathway for this compound Production
The enzymatic conversion of D-xylose to this compound is a two-step process. First, D-xylose dehydrogenase (EC 1.1.1.175), an oxidoreductase, catalyzes the oxidation of D-xylose to D-xylonolactone, utilizing a cofactor such as NAD⁺ or NADP⁺. Subsequently, the unstable D-xylonolactone is hydrolyzed to this compound, a reaction that can occur spontaneously or be accelerated by a lactonase.
Caption: Biochemical pathway of this compound production from D-xylose.
Comparative Performance of Xylose Dehydrogenases
The selection of an appropriate xylose dehydrogenase is critical for developing an efficient this compound production process. The following table summarizes the key kinetic parameters and optimal operating conditions for XDH from several microbial sources.
| Microbial Source | EC Number | Km (mM) for D-xylose | Vmax (U/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Cofactor |
| Caulobacter crescentus | 1.1.1.175 | 0.76 | 27.5 | - | 8.0 | - | NAD⁺ |
| Hypocrea jecorina | 1.1.1.175 | 43 | 30 | - | 8.1 | 30 | NADP⁺ |
| Aspergillus flavus | 1.1.1.9 | 16.9 (for xylitol) | - | - | 9.5 | 50 | NAD⁺ |
| Haloarcula marismortui | - | - | - | - | 8.3 | - | NADP⁺ |
Data not available is denoted by "-".
Experimental Protocols
Expression and Purification of Recombinant Xylose Dehydrogenase
This protocol describes a general method for the expression and purification of a His-tagged xylose dehydrogenase in Escherichia coli.
1. Transformation: a. Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice. b. Add 1-5 µL of the plasmid DNA containing the xylose dehydrogenase gene insert to the cells. c. Gently mix and incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes. e. Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking. f. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
2. Expression: a. Inoculate a single colony from the plate into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 500 mL of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1. c. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
3. Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Load the supernatant onto a pre-equilibrated Ni-NTA affinity column. f. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Analyze the purified protein by SDS-PAGE and determine the protein concentration using a Bradford assay.
Xylose Dehydrogenase Enzyme Activity Assay
This protocol outlines a spectrophotometric method to determine the activity of xylose dehydrogenase.
1. Reagents: a. Assay Buffer: 50 mM Tris-HCl, pH 8.0. b. D-xylose solution: 1 M in distilled water. c. NAD⁺ or NADP⁺ solution: 50 mM in assay buffer. d. Purified xylose dehydrogenase enzyme.
2. Assay Procedure: a. In a 1 mL cuvette, add 850 µL of assay buffer. b. Add 50 µL of the D-xylose solution (final concentration 50 mM). c. Add 50 µL of the NAD⁺ or NADP⁺ solution (final concentration 2.5 mM). d. Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate. e. Initiate the reaction by adding 50 µL of the purified enzyme solution. f. Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. The rate of increase in absorbance corresponds to the formation of NADH or NADPH.
3. Calculation of Enzyme Activity: One unit (U) of xylose dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH or NADPH per minute under the specified assay conditions. The activity can be calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL))
Where:
-
ΔA₃₄₀/min is the initial rate of change in absorbance at 340 nm.
-
ε is the molar extinction coefficient of NADH or NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Path length is typically 1 cm.
Experimental Workflow
The following diagram illustrates the overall workflow from gene cloning to the characterization of xylose dehydrogenase for this compound production.
Caption: Workflow for xylose dehydrogenase characterization.
A Comparative Guide to L-Xylonic Acid Production: Fed-Batch vs. Batch Fermentation
For Researchers, Scientists, and Drug Development Professionals
The production of L-xylonic acid, a versatile platform chemical with applications in the pharmaceutical and food industries, is a subject of increasing interest. Microbial fermentation offers a promising and sustainable route for its synthesis from renewable resources like D-xylose. A critical aspect of optimizing this bioprocess is the choice of fermentation strategy. This guide provides an objective comparison of fed-batch and batch fermentation modes for this compound production, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental frameworks.
Performance Comparison: Fed-Batch vs. Batch Fermentation
The selection of a fermentation mode significantly impacts key performance indicators such as product titer, yield, and productivity. While batch fermentation is simpler to operate, fed-batch strategies often lead to superior results by mitigating substrate inhibition and catabolite repression, thereby enabling higher cell densities and prolonged productivity.
| Fermentation Mode | Microorganism | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Fed-Batch | Klebsiella pneumoniae Δgad | 103 | 1.11 | 1.30 | [1][2] |
| Fed-Batch | Gluconobacter oxydans | 586.3 | - | - | |
| Batch (Bioreactor) | Recombinant E. coli BL21 (DE3) | 6.89 | 0.89 | 0.29 | |
| Batch (Shake Flask) | Recombinant E. coli BL21 (DE3) | 9.06 | 1.10 | 0.45 | |
| Batch | Gluconobacter oxydans | ~136.5 (from 150 g/L xylose) | 0.91 | - |
As the data indicates, fed-batch fermentation consistently achieves significantly higher this compound titers. For instance, Klebsiella pneumoniae in a fed-batch process reached a titer of 103 g/L[1][2]. An even more striking result was observed with Gluconobacter oxydans, which achieved a remarkable 586.3 g/L in a fed-batch system. In contrast, batch fermentations with recombinant E. coli in a bioreactor and shake flask yielded 6.89 g/L and 9.06 g/L, respectively. A batch process with Gluconobacter oxydans demonstrated a high conversion yield, suggesting the potential of the organism, but the final titer was limited by the initial substrate concentration.
Experimental Protocols
The following sections detail representative experimental methodologies for batch and fed-batch fermentation processes for this compound production.
Batch Fermentation Protocol (Based on Recombinant E. coli)
-
Inoculum Preparation: A single colony of recombinant E. coli BL21 (DE3) is inoculated into a seed culture medium and incubated overnight.
-
Bioreactor Setup: A benchtop bioreactor is prepared with a production medium containing D-xylose as the primary carbon source, along with essential nutrients and trace elements.
-
Inoculation: The bioreactor is inoculated with the overnight seed culture to a specified initial optical density.
-
Fermentation Conditions: The fermentation is carried out at a controlled temperature and pH. The dissolved oxygen level is maintained by adjusting the agitation and aeration rates.
-
Sampling and Analysis: Samples are withdrawn at regular intervals to monitor cell growth (optical density), D-xylose consumption, and this compound production using techniques like High-Performance Liquid Chromatography (HPLC).
-
Termination: The fermentation is concluded when D-xylose is depleted or this compound production ceases.
Fed-Batch Fermentation Protocol (Conceptual, based on K. pneumoniae principles)
-
Initial Batch Phase: The fermentation begins as a batch process with an initial concentration of D-xylose in the production medium to support initial cell growth.
-
Feeding Strategy: Once the initial carbon source is nearly consumed (as indicated by a sharp increase in dissolved oxygen), a highly concentrated feed solution of D-xylose is continuously or intermittently added to the bioreactor. The feeding rate is controlled to maintain a low and non-inhibitory concentration of D-xylose in the culture medium.
-
Process Monitoring and Control: Throughout the fermentation, critical parameters such as pH, temperature, and dissolved oxygen are monitored and controlled. The pH is typically maintained by the automated addition of an acid or base.
-
Sampling and Analysis: Regular sampling is performed to analyze cell density, residual substrate concentration, and this compound titer.
-
Duration: The fed-batch process continues until a high product concentration is achieved or process limitations are reached.
Visualizing the Process: Pathways and Workflows
To better understand the biological and experimental processes, the following diagrams have been generated using Graphviz.
Metabolic Pathway of this compound Production
Caption: Conversion of D-xylose to this compound.
Experimental Workflow: Fed-Batch vs. Batch Fermentation
Caption: Comparison of batch and fed-batch workflows.
References
evaluating the economic feasibility of different L-xylonic acid production methods
For Researchers, Scientists, and Drug Development Professionals
L-xylonic acid, a versatile platform chemical, holds significant promise for applications in the pharmaceutical, food, and chemical industries. Its production from renewable lignocellulosic biomass offers a sustainable alternative to petroleum-based chemicals. This guide provides a comprehensive comparison of the economic feasibility of different this compound production methods, supported by experimental data and detailed protocols.
I. Comparison of Key Performance Metrics
The economic viability of this compound production is primarily determined by the production titer, yield, and productivity. The following tables summarize the key performance indicators for the most promising microbial production systems and catalytic oxidation methods.
Table 1: Microbial Production of this compound
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L/h) | Reference |
| Gluconobacter oxydans | Corn stover hydrolysate | 38.86 | 0.90 | Not Reported | [1] |
| Gluconobacter oxydans NL71 | Xylose | 88.44 | Not Reported | 6.64 (specific productivity, g/gx/h) | [2][3] |
| Engineered Escherichia coli | D-xylose | 39.2 | ~0.98 | 1.09 | [4] |
| Engineered Escherichia coli | D-xylose | 27.3 | ~0.91 | 1.8 | [5][6] |
| Engineered Zymomonas mobilis | Sugarcane bagasse hydrolysate | 11.13 | 1.07 | 0.32 | |
| Non-recombinant Corynebacterium glutamicum | D-xylose/D-glucose mixture | Not Reported | ~1.0 (mol/mol) | up to 4 |
Table 2: Catalytic Oxidation of Xylose to this compound
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Key Conditions | Reference |
| Gold (Au) nanoparticles on solid support | Xylose | 49.4 | 87.8 | 25°C, pH 12.5 | [7] |
| Palladium-Gold (PdAu) alloy on carbon support | Xylose | 52 | 92 | Not specified | [7] |
| Combined Lewis/Brønsted Acid (AlCl₃/HCl) | Xylose | High | Lower for xylonic acid (main product furfural) | 160°C | [8] |
II. Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for this compound production using Gluconobacter oxydans and engineered Escherichia coli.
A. This compound Production using Gluconobacter oxydans
This protocol is based on a whole-cell catalysis approach, separating the cell growth and production phases.
1. Microorganism and Inoculum Preparation:
-
Strain: Gluconobacter oxydans NL71.
-
Storage: Maintain on sorbitol agar plates (50 g/L sorbitol, 5 g/L yeast extract, 15 g/L agar) at 4°C.
-
Inoculum: Prepare in 250 mL shake flasks containing 50 mL of seed medium (50 g/L sorbitol, 5 g/L yeast extract). Incubate at 30°C and 220 rpm for 24 hours.[2][3]
2. Cell Growth Phase:
-
Culture the inoculum in a suitable growth medium. A common medium contains a carbon source for growth (e.g., sorbitol or glucose), yeast extract, and mineral salts.
-
Harvest the cells by centrifugation at 6,000 g for 5-10 minutes.
3. Whole-Cell Catalysis (Production Phase):
-
Bioreactor: 5 L stirred tank reactor with a 3 L working volume.
-
Production Medium: 5.0 g/L yeast extract, 0.5 g/L MgSO₄, 1.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, and 5.0 g/L (NH₄)₂SO₄.[2][3]
-
Substrate: Add xylose solution to the desired starting concentration (e.g., 100 g/L).
-
Fermentation Parameters:
-
Duration: Monitor xylose consumption and this compound production over time (e.g., 12-48 hours).
B. This compound Production using Engineered Escherichia coli
This protocol outlines the steps for producing this compound using a metabolically engineered E. coli strain.
1. Strain and Plasmid Construction:
-
Host Strain: E. coli BL21(DE3) or W3110.
-
Genetic Modifications:
-
Knockout of native xylose catabolism genes (xylA and xylB) to prevent xylose consumption through native pathways.[5][6]
-
Introduction of a xylose dehydrogenase gene (xdh) from a suitable donor (e.g., Caulobacter crescentus) to convert xylose to xylonolactone.
-
Co-expression of a xylonolactonase gene (xylC) to hydrolyze xylonolactone to xylonic acid.[5][6]
-
2. Culture and Induction:
-
Medium: Luria-Bertani (LB) medium for initial growth, followed by M9 minimal medium for production. M9 medium composition: 6 g/L Na₂HPO₄, 3 g/L KH₂PO₄, 1 g/L NH₄Cl, 0.5 g/L NaCl, 0.12 g/L MgSO₄.[5]
-
Culture Conditions: Grow at 37°C with shaking at 180 rpm.
-
Induction: When the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6, induce protein expression with 0.5 mM isopropyl-β-D-thiogalactopyranoside (IPTG).
-
Substrate Addition: Concurrently with induction, add xylose to the desired final concentration (e.g., 1 g/L for initial experiments, or higher for fed-batch).[5]
3. Fed-Batch Fermentation:
-
Bioreactor: A suitable laboratory-scale fermenter.
-
Initial Medium: A defined medium containing glycerol (10 g/L) as an initial carbon source, along with salts and trace elements.[5][6]
-
Inoculum: Prepare a 50 mL overnight culture in LB medium.
-
Fermentation Parameters:
-
Temperature: 37°C.
-
Agitation: 600 rpm.
-
Airflow: 2 L/min.
-
-
Feeding Strategy: Once the initial glycerol is consumed (indicated by a sharp increase in dissolved oxygen), start a continuous feed of a concentrated xylose solution.
-
pH Control: Maintain the pH at a suitable level (e.g., 7.0) using an automated base addition.
III. Visualizing the Pathways
Understanding the underlying metabolic and regulatory networks is key to optimizing production. The following diagrams, generated using Graphviz, illustrate these pathways.
A. Metabolic Pathways for Xylose to this compound Conversion
The conversion of D-xylose to this compound in microorganisms primarily follows an oxidative pathway.
Caption: Oxidative pathway of D-xylose to this compound.
B. Experimental Workflow for Microbial Production of this compound
The general workflow for producing this compound via microbial fermentation involves several key stages.
Caption: General experimental workflow for this compound production.
C. Regulatory Control of Xylose Metabolism in E. coli
The expression of genes involved in xylose metabolism is tightly regulated, often involving transcriptional activators and repressors.
Caption: Simplified regulation of the xyl operon in E. coli.
IV. Concluding Remarks
The economic feasibility of this compound production is highly dependent on the chosen method and feedstock. Microbial fermentation, particularly with metabolically engineered strains, shows great promise for achieving high titers and yields. The use of low-cost lignocellulosic biomass as a starting material is a key strategy for improving the economic outlook. While catalytic oxidation offers an alternative route, further research is needed to improve selectivity and reduce costs associated with catalysts and harsh reaction conditions. The data and protocols presented in this guide provide a foundation for researchers to evaluate and optimize this compound production methods for industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 4. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Escherichia coli for the Production of Xylonate | PLOS One [journals.plos.org]
- 6. Metabolic Engineering of Escherichia coli for the Production of Xylonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utupub.fi [utupub.fi]
- 8. pure.rug.nl [pure.rug.nl]
A Comparative Analysis of the Biological Activities of L-Xylonic Acid and D-Xylonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of L-xylonic acid and D-xylonic acid. While both are isomers of xylonic acid, the available scientific literature reveals a significant disparity in the depth of research, with D-xylonic acid being more extensively studied due to its relevance in industrial biotechnology. This document aims to objectively present the current state of knowledge, highlight research gaps, and provide a framework for future comparative studies.
Overview of this compound and D-Xylonic Acid
Xylonic acid is a sugar acid derived from xylose.[1][2] The two common stereoisomers are this compound and D-xylonic acid. D-xylonic acid is a naturally occurring substance, often produced by various microorganisms through the oxidation of D-xylose.[3][4][5] It is recognized for its potential as a bio-based platform chemical with applications in the food, pharmaceutical, and construction industries.[4][6] In contrast, information on the biological activities of this compound is sparse in publicly available scientific literature.
Comparative Biological Activities
A direct comparison of the biological activities of L- and D-xylonic acid is hampered by the limited research on the L-isomer. The following table summarizes the currently available information.
| Biological Activity | This compound | D-Xylonic Acid |
| Antioxidant Activity | No data available | No direct experimental data found, but often cited as a non-toxic compound.[6] |
| Anti-glycation Activity | No data available | No direct experimental data found. |
| Metabolic Role | Limited information available. | Can be produced by microorganisms from D-xylose and further metabolized.[7][8] |
| Toxicity | No data available | Generally considered non-toxic and non-corrosive.[6] |
Metabolic Pathways
The metabolic pathway for D-xylonic acid production from D-xylose in microorganisms is relatively well-understood. In contrast, the metabolic pathways involving this compound are not as clearly defined in the available literature.
References
- 1. D-xylonic acid | C5H10O6 | CID 6602431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xylonic acid - Wikipedia [en.wikipedia.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. CAS # 526-91-0, D-Xylonic acid - chemBlink [chemblink.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]
- 7. Understanding D-xylonic acid accumulation: a cornerstone for better metabolic engineering approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Xylonic Acid in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of L-xylonic acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), proper disposal practices are still necessary to maintain a high standard of laboratory safety and environmental responsibility.[1][2][3] The toxicological properties of this specific compound have not been exhaustively investigated, and it is prudent to handle all chemical waste with care.
I. Hazard Assessment and Initial Steps
The first step in any chemical disposal procedure is to consult the Safety Data Sheet (SDS). For this compound and similar sugar acids, the SDS typically indicates no specific hazards.[1][2] However, the waste generator is ultimately responsible for correctly characterizing waste materials.[4]
Key Principles:
-
Avoid Contamination: Do not mix non-hazardous this compound waste with hazardous waste streams (e.g., solvents, heavy metals, reactive chemicals).[1] Mixing non-hazardous waste with hazardous waste renders the entire mixture hazardous.
-
Labeling: Always maintain clear and accurate labels on waste containers. Leave chemicals in their original containers when possible.[1]
-
PPE: Wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling any chemical waste.
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid, aqueous solution) and whether it has been contaminated with other hazardous substances.
Procedure 1: Disposal of Uncontaminated Solid this compound
-
Collection: Collect uncontaminated, solid this compound waste in a designated, sealed, and clearly labeled container. The label should read "Non-Hazardous Solid Waste: this compound."
-
Storage: Store the container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the container through your institution's non-hazardous solid chemical waste stream. This may be collected by your Environmental Health & Safety (EHS) department or managed as general laboratory waste, depending on institutional policy. Do not dispose of in household garbage. [4]
Procedure 2: Disposal of Aqueous Solutions of this compound
Aqueous solutions of this compound that are not contaminated with any hazardous materials may be eligible for drain disposal, provided institutional and local regulations are followed.
-
Verify Non-Hazardous Nature: Ensure the solution contains only this compound and water, with no other hazardous solutes (e.g., heavy metals, toxic organic compounds).[5]
-
Check pH: Measure the pH of the solution. For a solution to be drain-disposable, the pH must typically be within a neutral range (e.g., 5.5 to 9.5), as specified by your local Publicly Owned Treatment Works (POTW).[6][7]
-
Neutralization (if necessary): If the solution is acidic (pH < 5.5), neutralize it by slowly adding a weak base (e.g., sodium bicarbonate) while stirring in a fume hood. Monitor the pH until it is within the acceptable range.
-
Drain Disposal: Pour the neutralized solution down the drain, followed by copious amounts of cold water to dilute it further.[6]
Procedure 3: Disposal of Contaminated Materials
Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with this compound should be evaluated based on the context of the experiment.
-
Uncontaminated Items: If the this compound is pure and uncontaminated, these items can typically be disposed of in the regular laboratory trash.
-
Hazardously Contaminated Items: If the this compound was used in a process involving hazardous materials (e.g., solvents, toxic chemicals), all contaminated labware must be treated as hazardous waste. Collect these materials in a designated hazardous waste container for pickup by your institution's EHS department.[1]
III. Quantitative Disposal Guidelines
The following table summarizes general guidelines for the disposal of non-hazardous aqueous waste. Always confirm these values with your institution's specific waste disposal policies.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 9.5 | [6][7] |
| Flashpoint for Drain Disposal | Must be > 60°C (140°F) | [8] |
| Heavy Metal Contamination | Prohibited from drain disposal | [5] |
| Solvent Contamination | Prohibited from drain disposal | [5][8] |
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Safeguarding Your Research: A Guide to Handling L-Xylonic Acid
Personal Protective Equipment (PPE): Your First Line of Defense
When working with L-xylonic acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a barrier against splashes and direct contact. Inspect gloves for integrity before each use. |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against accidental splashes. |
| Body Protection | Chemical-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage of personal clothing. |
| Foot Protection | Closed-Toe Shoes | Protects feet from potential spills. |
Operational Protocol: Step-by-Step Handling Procedure
A systematic approach to handling this compound in the laboratory will mitigate risks and ensure procedural consistency. The following workflow outlines the key steps for safe handling.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is critical for environmental protection and laboratory safety. The following decision-making process will guide the appropriate disposal route.
Experimental Protocols
While detailed experimental protocols will vary based on the specific research application, the following general methodologies are provided for key safety and handling procedures.
Glove Selection Protocol
-
Identify Hazards: Based on available data, this compound is a non-volatile, water-soluble organic acid. The primary hazard is direct skin contact.
-
Consult Glove Compatibility Charts: For organic acids, nitrile and butyl rubber gloves offer good chemical resistance.
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Don and Doff Properly: Follow standard laboratory procedures for donning and doffing gloves to avoid contaminating hands.
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Contain the Spill: Use an appropriate absorbent material (e.g., spill pillows or universal absorbent pads) to contain the spill.
-
Neutralize: For acidic spills, cautiously neutralize the material with a weak base like sodium bicarbonate.
-
Clean the Area: Once neutralized, clean the area with soap and water.
-
Dispose of Waste: All contaminated materials should be collected and disposed of as hazardous waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure and productive laboratory environment.
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
